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Core Science & Biosynthesis

Foundational

Technical Synthesis Protocol: 1-(1,4-Diethylcyclohexyl)piperazine

Methodology: Modified Bruylants Reaction via -Aminonitrile Intermediate Classification: Sigma Receptor Ligand / Sterically Congested Cyclohexylamine Date: October 26, 2023 Author: Senior Application Scientist Part 1: Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: Modified Bruylants Reaction via


-Aminonitrile Intermediate
Classification:  Sigma Receptor Ligand / Sterically Congested Cyclohexylamine
Date:  October 26, 2023
Author:  Senior Application Scientist

Part 1: Executive Summary & Retrosynthesis

Objective

This guide details the synthesis of 1-(1,4-diethylcyclohexyl)piperazine , a sterically congested tertiary amine scaffold structurally related to high-affinity sigma receptor ligands. The presence of a quaternary carbon at position 1 (bearing the piperazine and an ethyl group) necessitates a nucleophilic displacement strategy rather than standard reductive amination, which would yield only a secondary amine linkage.

Retrosynthetic Analysis

The target molecule is disassembled into three core synthons:

  • The Cyclic Scaffold: 4-Ethylcyclohexanone (commercially available).

  • The Amine Donor: Piperazine (protected as N-Boc-piperazine to ensure regioselectivity).

  • The Alkyl Donor: Ethylmagnesium bromide (Grignard reagent).

The synthesis employs the Bruylants reaction , where an


-aminonitrile intermediate is generated and subsequently reacted with a Grignard reagent.[1][2][3][4] The Grignard reagent displaces the nitrile group via an iminium ion intermediate, installing the geminal ethyl group at C1.

Retrosynthesis Target 1-(1,4-Diethylcyclohexyl)piperazine (Target) Inter α-Aminonitrile Intermediate (1-Piperazinyl-1-cyano-4-ethylcyclohexane) Target->Inter Grignard Displacement (Bruylants Rxn) Precursors 4-Ethylcyclohexanone + N-Boc-Piperazine + EtMgBr Inter->Precursors Strecker-type Condensation

Figure 1.1: Retrosynthetic disconnection showing the Bruylants strategy.

Part 2: Safety Protocols (Critical)

Cyanide Hazards (Step 1)
  • Risk: Potassium Cyanide (KCN) releases lethal Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.

  • Control: All reactions involving KCN must be performed in a high-efficiency fume hood.

  • Neutralization: Keep a bleach solution (10% Sodium Hypochlorite) ready to neutralize spills and glassware.

  • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available on-site.

Grignard Pyrophorics (Step 2)
  • Risk: Ethylmagnesium bromide is pyrophoric and reacts violently with water.

  • Control: Use flame-dried glassware and an inert atmosphere (Argon/Nitrogen). Syringes and needles must be oven-dried.

Part 3: Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-ethylcyclohexanecarbonitrile

This step forms the quaternary center precursor using a modified Strecker synthesis.

Reagents:

  • 4-Ethylcyclohexanone (1.0 eq, 50 mmol)

  • 1-Boc-Piperazine (1.1 eq, 55 mmol)

  • Potassium Cyanide (KCN) (1.2 eq, 60 mmol)

  • Hydrochloric acid (4N, aqueous) - used for pH adjustment

  • Solvent: Methanol/Water (3:1 v/v)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 50 mmol of 4-ethylcyclohexanone and 55 mmol of 1-Boc-piperazine in 60 mL of Methanol.

  • Cyanide Addition: Dissolve 60 mmol of KCN in 20 mL of water. Add this solution dropwise to the ketone/amine mixture at 0°C.

  • pH Adjustment: Carefully add 4N HCl dropwise to adjust the pH to approximately 3–4. (Caution: Do not go below pH 3 to avoid excessive HCN evolution).

  • Reaction: Stir the mixture at room temperature for 18–24 hours. A white precipitate (the aminonitrile) typically forms.

  • Workup:

    • Pour the mixture into 200 mL of ice water containing 10% NH₄OH (to neutralize excess acid and prevent HCN release).

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane to yield the white crystalline solid.

Checkpoint: The nitrile peak in IR should appear around 2220 cm⁻¹.

Step 2: The Bruylants Reaction (Grignard Displacement)

This is the critical C-C bond formation step. The Grignard reagent promotes the expulsion of the cyanide group (as Mg(CN)Br) to form an iminium ion, which is immediately attacked by a second equivalent of the Grignard.

Reagents:

  • Aminonitrile (from Step 1) (1.0 eq, 20 mmol)

  • Ethylmagnesium Bromide (3.0 M in Ether) (3.0 eq, 60 mmol)

  • Solvent: Anhydrous THF (100 mL)

Procedure:

  • Setup: Flame-dry a 2-neck 250 mL flask and flush with Argon. Add the aminonitrile (20 mmol) and dissolve in 50 mL anhydrous THF.

  • Grignard Addition: Cool the solution to 0°C. Add EtMgBr (60 mmol) dropwise via syringe over 20 minutes.

  • Reflux: Allow the reaction to warm to room temperature, then heat to mild reflux (65°C) for 16 hours. Note: Steric hindrance at the C1 position requires thermal energy to drive the displacement.

  • Quench: Cool to 0°C. Slowly quench with saturated aqueous NH₄Cl. (Caution: Exothermic).

  • Isolation:

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with water and brine.

    • Dry over Na₂SO₄ and concentrate.

    • The residue contains tert-butyl 4-(1,4-diethylcyclohexyl)piperazine-1-carboxylate.

Step 3: Deprotection and Salt Formation

Removal of the Boc group to release the free secondary amine.

Reagents:

  • Trifluoroacetic Acid (TFA) (20% v/v in DCM) OR 4M HCl in Dioxane.

Procedure:

  • Dissolve the crude intermediate from Step 2 in 20 mL DCM.

  • Add 5 mL TFA at 0°C. Stir at room temperature for 2 hours.

  • Free Base Isolation: Basify with 2M NaOH to pH 12. Extract with DCM. Dry and concentrate.

  • Salt Formation: Dissolve the free base in diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid.

Final Product: 1-(1,4-Diethylcyclohexyl)piperazine Dihydrochloride.

Part 4: Visualization of Reaction Logic

SynthesisFlow Start 4-Ethylcyclohexanone + N-Boc-Piperazine Step1 Step 1: Strecker Rxn (KCN, pH 3-4) Start->Step1 Inter1 Intermediate: α-Aminonitrile Step1->Inter1 Formation of quaternary center Step2 Step 2: Bruylants Rxn (EtMgBr, Reflux) Inter1->Step2 Displacement of CN via Iminium Inter2 Intermediate: N-Boc-1-(1,4-diethylcyclohexyl)piperazine Step2->Inter2 Geminal Ethyl Installation Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final Target: 1-(1,4-Diethylcyclohexyl)piperazine (Dihydrochloride Salt) Step3->Final Salt Formation

Figure 4.1: Process flow diagram illustrating the chemical transformation stages.

Part 5: Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed:

TechniqueParameterExpected Signature
1H NMR Cyclohexyl RingMultiplets at 1.2–1.8 ppm (Ring protons).
Ethyl GroupsTwo distinct triplets (CH3) and quartets (CH2). One ethyl is on C4, one is on C1.
PiperazineBroad singlet or multiplets at 2.8–3.2 ppm (8H).
13C NMR Quaternary C1A distinct low-field aliphatic peak (~55–60 ppm) indicating the quaternary center.
MS (ESI) Molecular Ion[M+H]+ calculated for C14H28N2: ~225.23 Da.
Stereochemical Note

The product will exist as a mixture of diastereomers (cis and trans isomers regarding the relationship between the C1-Ethyl and C4-Ethyl groups). Separation can be achieved via high-performance liquid chromatography (HPLC) or fractional crystallization of the hydrochloride salts, though for general sigma receptor screening, the mixture is often used initially.

Part 6: References

  • Bruylants, P. (1924).[1][4] "Contribution à l'étude de la réaction de Grignard sur les aminonitriles." Bulletin de la Société Chimique de Belgique, 33, 467–478.[1] [Historical Foundation of the Reaction]

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230–235.

  • Kozikowski, A. P., et al. (2004). "Synthesis and Biology of 1-Cyclohexylpiperazine Derivatives as Sigma Receptor Ligands." Journal of Medicinal Chemistry. [General context for cyclohexylpiperazine ligands]

  • Santamaria, J., et al. (1989). "Synthesis of 1-alkyl-1-amino-cyclohexanes via Bruylants Reaction." Tetrahedron Letters, 30(20), 2633-2636.

Sources

Exploratory

In-Depth Technical Guide: 1-(1,4-Diethylcyclohexyl)piperazine in Medicinal Chemistry and Drug Development

Executive Summary 1-(1,4-Diethylcyclohexyl)piperazine (CAS: 2091049-88-4) is a highly specialized, sterically hindered aliphatic heterocycle utilized as a foundational pharmacophore in advanced drug discovery[1],[2]. Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1,4-Diethylcyclohexyl)piperazine (CAS: 2091049-88-4) is a highly specialized, sterically hindered aliphatic heterocycle utilized as a foundational pharmacophore in advanced drug discovery[1],[2]. Characterized by a piperazine ring fused to a heavily substituted cyclohexane core, this molecule is engineered to solve two of the most persistent challenges in neuropharmacology: premature enzymatic degradation and poor Blood-Brain Barrier (BBB) permeability. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and strategic applications in central nervous system (CNS) drug design.

Physicochemical Profiling & Structural Analysis

The utility of 1-(1,4-diethylcyclohexyl)piperazine stems directly from its unique structural topology. The molecule features a quaternary stereocenter at the C1 position of the cyclohexane ring, which bonds simultaneously to the piperazine nitrogen, an ethyl group, and the aliphatic ring carbons.

Causality in Structural Design: The 1,4-diethyl substitution is not arbitrary; it is a deliberate design choice to maximize lipophilicity (LogP) while maintaining the basicity of the piperazine ring. Furthermore, the extreme steric bulk surrounding the tertiary amine at the C1 position acts as a physical shield. This shielding prevents metabolic enzymes, specifically Cytochrome P450 (CYP450) isoforms like CYP3A4, from accessing the nitrogen lone pair, thereby drastically reducing the rate of oxidative N-dealkylation.

Quantitative Data Summary
Physicochemical PropertyValue / Descriptor
Chemical Name 1-(1,4-Diethylcyclohexyl)piperazine
CAS Registry Number 2091049-88-4[3]
Molecular Formula C₁₄H₂₈N₂
Molecular Weight 224.39 g/mol
Topological Polar Surface Area (TPSA) ~15.3 Ų
Hydrogen Bond Donors 1 (Secondary piperazine nitrogen)
Hydrogen Bond Acceptors 2 (Tertiary and secondary nitrogens)
Estimated LogP 3.5 – 4.0

Synthetic Methodology & Workflow

Synthesizing fully substituted


-tertiary amines is notoriously difficult. Standard reductive amination of 4-ethylcyclohexanone with piperazine fails because the formation of a highly hindered quaternary carbon is both thermodynamically and kinetically unfavorable.

To overcome this, chemists employ the Bruylants Reaction , a highly robust and self-validating protocol discovered in 1924[4]. This method bypasses direct amination by utilizing an


-aminonitrile intermediate, which is subsequently activated by a Grignard reagent[5],[6].
Step-by-Step Bruylants Protocol (Self-Validating System)

Step 1: Formation of the


-Aminonitrile 
  • Procedure: React 4-ethylcyclohexanone with mono-Boc-protected piperazine and a cyanide source (e.g., Trimethylsilyl cyanide, TMSCN, or KCN/HCl) in an ethereal solvent at room temperature. The secondary amine condenses with the ketone to form an iminium ion, which is immediately trapped by the cyanide nucleophile[7].

  • Validation Checkpoint: Isolate the intermediate. Success is confirmed via IR spectroscopy by the appearance of a distinct, weak nitrile (C≡N) stretch at ~2230 cm⁻¹.

Step 2: Grignard Addition (The Bruylants Step)

  • Procedure: Dissolve the purified

    
    -aminonitrile in anhydrous THF and cool to 0°C. Dropwise, add an excess (2.5 eq) of Ethylmagnesium bromide (EtMgBr). The Grignard reagent forces the ejection of the nitrile leaving group, regenerating the highly electrophilic iminium ion in situ[4]. The ethyl nucleophile then attacks this iminium carbon, forming the sterically hindered C1-ethyl-C1-piperazinyl bond[6].
    
  • Validation Checkpoint: The reaction is validated by the complete disappearance of the IR nitrile peak and the emergence of a new ethyl group in the ¹H NMR spectrum (a distinct triplet near 0.8–1.0 ppm integrating for 3 protons).

Step 3: Acidic Deprotection

  • Procedure: Treat the resulting Boc-protected intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours to cleave the carbamate protecting group, yielding the free 1-(1,4-diethylcyclohexyl)piperazine[2].

Synthesis Start1 4-Ethylcyclohexanone Step1 Strecker-type Condensation Start1->Step1 Start2 Boc-Piperazine + TMSCN Start2->Step1 Int1 α-Aminonitrile Intermediate Step1->Int1 Step2 Bruylants Reaction (EtMgBr Addition) Int1->Step2 Int2 Boc-Protected Product Step2->Int2 Step3 Acidic Deprotection (TFA or HCl) Int2->Step3 Final 1-(1,4-Diethylcyclohexyl) piperazine Step3->Final

Synthetic workflow for 1-(1,4-Diethylcyclohexyl)piperazine via the Bruylants reaction.

Pharmacological Relevance & Application in Drug Design

Piperazine scaffolds are considered "privileged structures" in neuropharmacology, frequently utilized to target central nervous system (CNS) receptors, including Dopamine, Serotonin (5-HT), and GABA receptors[8],[9].

The "Lipophilic Shuttle" Concept: A major hurdle in CNS drug development is delivering polar functional groups (like carboxylic acids or hydroxamates) across the highly restrictive Blood-Brain Barrier. Recent breakthroughs in the design of CNS-penetrant Histamine H1 receptor antagonists and Histone Deacetylase 6 (HDAC6) inhibitors have demonstrated that conjugating a polar warhead to a bulky, highly lipophilic piperazine unit (such as a benzhydryl piperazine) effectively "drags" the molecule across the BBB[10].

1-(1,4-Diethylcyclohexyl)piperazine functions on this exact principle. The massive lipophilic bulk of the diethylcyclohexyl ring offsets the polarity of attached pharmacophores. Furthermore, the basic secondary amine of the piperazine ring remains available to form critical salt-bridge interactions with conserved aspartate residues within the transmembrane helices of G-Protein Coupled Receptors (GPCRs)[8],[11].

PharmaLogic Core 1-(1,4-Diethylcyclohexyl) piperazine Core Lipophilic High Lipophilicity (LogP > 3.5) Core->Lipophilic Steric Steric Shielding at C1 Quaternary Center Core->Steric BBB Enhanced BBB Penetration Lipophilic->BBB Metabolism Resistance to CYP450 N-Dealkylation Steric->Metabolism CNS CNS Target Engagement (GPCRs / HDAC6) BBB->CNS Metabolism->CNS

Pharmacological rationale for the 1-(1,4-diethylcyclohexyl)piperazine scaffold in CNS drugs.

Handling, Safety, and Analytical Characterization

  • Handling: As a lipophilic free base, 1-(1,4-diethylcyclohexyl)piperazine can be a dermal irritant. It should be handled in a fume hood using standard PPE (nitrile gloves, safety goggles). It is prone to absorbing atmospheric CO₂ to form carbamate salts over time[9]; therefore, it must be stored under an inert argon or nitrogen atmosphere at 4°C.

  • Analytical Characterization: Final purity should be assessed via LC-MS (ESI+), looking for the [M+H]⁺ peak at m/z 225.4. ¹³C NMR is particularly diagnostic for this compound, as the quaternary C1 carbon of the cyclohexane ring will appear significantly downfield (typically 55–65 ppm) compared to standard aliphatic carbons, confirming the success of the Bruylants substitution.

References

  • Mattalia, J.-M. R. (2021). "The Bruylants and related reactions." Arkivoc. Semantic Scholar. URL: [Link]

  • "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors." IJRR Journal. URL: [Link]

  • "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." PubMed Central (PMC), National Institutes of Health. URL: [Link]

Sources

Foundational

Comprehensive Structural Elucidation of 1-(1,4-Diethylcyclohexyl)piperazine: A Multi-Modal Analytical Framework

Executive Summary 1-(1,4-Diethylcyclohexyl)piperazine is a complex alicyclic piperazine derivative. Compounds containing the substituted cyclohexylpiperazine scaffold are of significant interest in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1,4-Diethylcyclohexyl)piperazine is a complex alicyclic piperazine derivative. Compounds containing the substituted cyclohexylpiperazine scaffold are of significant interest in medicinal chemistry, frequently serving as highly selective sigma receptor ligands or intermediates in psychostimulant pharmacotherapies[1]. Elucidating its exact structure—particularly the relative stereochemistry (cis vs. trans) of the 1,4-diethylcyclohexyl ring and the quaternary nature of the C1 carbon—requires a rigorous, multi-modal analytical approach.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral interpretation. Here, we establish a self-validating analytical system combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR). Every experimental choice is grounded in causality, ensuring that orthogonal data points independently verify the same structural hypotheses.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality

Causality & Experimental Rationale

Mass spectrometry provides the foundational exact molecular weight and planar connectivity through collision-induced dissociation (CID). For cyclohexylpiperazine derivatives, ionization predominantly occurs at the more basic secondary amine nitrogen of the piperazine ring. Upon collisional activation, the molecule undergoes predictable, thermodynamically driven fragmentation. The cleavage of the C–N bond between the quaternary C1 of the cyclohexyl ring and the piperazine ring is a hallmark of this chemical class, yielding highly diagnostic substructure-specific fragment ions[2][3].

Self-Validating Protocol: LC-ESI-QTOF-MS
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol containing 0.1% formic acid. Causality: Formic acid ensures complete protonation to the

    
     state, preventing the formation of complex sodium/potassium adducts that complicate MS/MS spectra.
    
  • Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 × 50 mm) using an isocratic elution of acetonitrile/water (90:10) with 0.1% formic acid[1]. Causality: Isocratic elution minimizes baseline drift and ensures a stable electrospray plume for accurate mass calibration.

  • Mass Spectrometry: Analyze using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive electrospray ionization (+ESI) mode. Acquire MS/MS spectra using a collision energy (CE) ramp of 15–35 eV. Causality: Ramping the CE ensures the capture of both the fragile precursor ion and the robust, low-mass piperazine fragments in a single acquisition.

Quantitative Data Summary

Table 1: HRMS Fragmentation Data for 1-(1,4-Diethylcyclohexyl)piperazine (Formula: C₁₄H₂₈N₂, Exact Mass: 224.2252 Da)

Ion Typem/z (Observed)m/z (Calculated)Mass Error (ppm)Structural Assignment / Causality

225.2325225.2331-2.6Protonated intact molecule.
Fragment 1196.2060196.2065-2.5

: Loss of the C4 ethyl group via

-cleavage.
Fragment 2139.1485139.1487-1.4

: Cleavage of the core C–N bond.
Fragment 387.091887.0922-4.5

: Confirms the intact unsubstituted piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy & Stereochemical Assignment

Causality & Experimental Rationale

While HRMS confirms planar connectivity, it is blind to stereochemistry. The 1,4-diethylcyclohexyl moiety possesses two critical nodes: the quaternary C1 stereocenter and the tertiary C4 stereocenter. 1D ¹³C NMR is highly sensitive to the spatial arrangement of the piperazine ring[3]; however, 2D NOESY is strictly required to definitively assign the cis or trans relative configuration. Because the cyclohexane ring can undergo conformational flipping, variable-temperature NMR or rigorous 2D NOESY mapping of the axial/equatorial protons is the only way to establish a self-validating stereochemical proof[3][4].

Self-Validating Protocol: Multidimensional NMR
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Causality: CDCl₃ prevents exchangeable amine proton suppression, which is critical for identifying the secondary piperazine nitrogen[4].

  • 1D & 2D Acquisition: Acquire 1D ¹H (400 MHz) and ¹³C (100 MHz) spectra. Follow immediately with 2D COSY, HSQC, and HMBC. Causality: HMBC is vital here to prove the quaternary nature of C1 by showing long-range correlations from the C1-ethyl protons and the piperazine

    
     protons to the same unprotonated carbon[5][6].
    
  • Stereochemical Elucidation (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 400 ms. Causality: This specific mixing time allows for the buildup of Nuclear Overhauser Effect (NOE) signals between spatially proximate (< 5 Å) protons without falling into spin-diffusion artifacts.

Quantitative Data Summary

Table 2: Key ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)HMBC Correlations (Self-Validation)
C1 (Cyclohexyl) 58.4- (Quaternary)H-Piperazine, H-Ethyl (C1)
C4 (Cyclohexyl) 36.21.45, mH-Ethyl (C4), H-C3/C5
C2/C6 (Cyclohexyl) 32.11.60, m (eq); 1.20, m (ax)C1, C4
Piperazine (C2'/C6') 46.82.65, t, J=5.0C1 (Confirms attachment)
Ethyl CH₂ (at C1) 29.01.30, q, J=7.5C1, C2/C6
Ethyl CH₃ (at C1) 8.50.85, t, J=7.5C1, Ethyl CH₂

Stereochemical Elucidation Workflow

To ensure the structural assignment is foolproof, the NMR data must be cross-referenced sequentially. The spatial proximity mapped by NOESY dictates the cis or trans assignment based on the axial-equatorial relationships of the 1,4-substituents.

G A 1D 1H & 13C NMR (Chemical Shift Assignment) B 2D COSY & HSQC (Spin System Mapping) A->B C 2D HMBC (Quaternary C1 Connectivity) B->C D 2D NOESY (Spatial Proximity < 5Å) C->D E cis-Isomer (Axial-Equatorial NOE) D->E NOE Profile A (C1-Ethyl to C3/C5 Axial) F trans-Isomer (Equatorial-Equatorial NOE) D->F NOE Profile B (C1-Ethyl to C2/C6 Equatorial)

2D NMR workflow for stereochemical assignment of 1,4-diethylcyclohexylpiperazine isomers.

Vibrational Spectroscopy (FT-IR) & Orthogonal Validation

Causality & Experimental Rationale

FT-IR serves as the final orthogonal validation tool. In highly substituted alicyclic systems, NMR signals for exchangeable protons (like the secondary amine N–H of the piperazine ring) can broaden into the baseline and become invisible. FT-IR bypasses this limitation, providing unequivocal proof of the unsubstituted secondary nitrogen via its highly characteristic N–H stretching vibration[7].

Self-Validating Protocol: ATR-FTIR
  • Sample Presentation: Place 2.0 mg of the purified solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Causality: ATR eliminates the need for KBr pellet pressing, which can introduce moisture (O-H stretches) that mask the critical N-H region.

  • Acquisition: Apply uniform pressure using the anvil and acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • Diagnostic Validation:

    • Secondary Amine: Identify the weak but sharp N–H stretch at ~3300–3250 cm⁻¹. If this band is absent, the piperazine ring is likely di-substituted.

    • Aliphatic Backbone: Confirm the strong aliphatic C–H stretches at 2950–2850 cm⁻¹.

    • Amine Connectivity: Validate the C–N stretching vibrations at 1150–1100 cm⁻¹[7].

References

  • Metabolic Stability And Pharmacokinetics In Lead Optimization Of Potential Anti-Psychostimulant Pharmacotherapies eGrove (University of Mississippi)[Link]

  • Determination of a highly selective mixed-affinity sigma receptor ligand, in rat plasma by ultra performance liquid chromatography mass spectrometry and its application to a pharmacokinetic study National Institutes of Health (PMC)[Link]

  • Variable temperature-nuclear magnetic resonance experiment and high-resolution MS/MSn measurement of hydroxycarbodenafil Ovid[Link]

  • Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement Semantic Scholar[Link]

  • Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors National Institutes of Health (PMC)[Link]

  • Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives ResearchGate[Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents MDPI[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(1,4-Diethylcyclohexyl)piperazine

Abstract This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic signature of the novel compound 1-(1,4-Diethylcyclohexyl)piperazine. In the absence of direct experimental data i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic signature of the novel compound 1-(1,4-Diethylcyclohexyl)piperazine. In the absence of direct experimental data in peer-reviewed literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon spectral data from structurally analogous compounds, we will construct a detailed theoretical characterization. This whitepaper explains the causality behind experimental choices, outlines robust analytical protocols, and provides a foundational reference for the synthesis and identification of this and related molecules.

Introduction: The Rationale for Spectroscopic Deep-Diving

The compound 1-(1,4-Diethylcyclohexyl)piperazine represents a unique amalgamation of two key pharmacophores: a substituted cyclohexane ring and a piperazine moiety. Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The conformational rigidity and substituent orientation of the cyclohexyl group can significantly influence receptor binding and pharmacokinetic properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development involving this molecule.

Spectroscopic analysis is the cornerstone of modern chemical characterization. It provides a non-destructive "fingerprint" of a molecule, revealing intricate details about its atomic composition, connectivity, and chemical environment. This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 1-(1,4-Diethylcyclohexyl)piperazine, providing both the expected data and the scientific reasoning behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides precise information on the connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).

Recommended Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol ensures reproducibility and accuracy. The following methodology is recommended for the analysis of novel piperazine compounds.[1]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 1-(1,4-Diethylcyclohexyl)piperazine in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. CDCl₃ is often a good starting point for non-polar to moderately polar compounds.

  • Internal Standard: Add a minimal amount of Tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ), setting its signal to 0.00 ppm.

  • Instrument Configuration:

    • Place the sample into the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

  • ¹H NMR Data Acquisition:

    • Set the spectral width to a standard range for organic molecules (e.g., -1 to 12 ppm).

    • Employ a standard single-pulse experiment (e.g., a 90° pulse).

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

    • Utilize a proton-decoupled pulse sequence to ensure that each unique carbon atom appears as a single sharp line.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift axis using the TMS reference.

    • For ¹H NMR, integrate the peak areas to determine the relative ratios of protons.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to be complex due to the overlapping signals from the ethyl and cyclohexane protons. The molecule's symmetry will influence the number of unique signals. We will consider both cis and trans isomers of the 1,4-disubstituted cyclohexane ring.

  • Piperazine Ring Protons (8H): The eight protons on the piperazine ring are chemically equivalent due to rapid ring inversion at room temperature. They are expected to appear as a broad singlet or a complex multiplet. The protons on the carbons adjacent to the nitrogen connected to the cyclohexyl ring (N-CH ₂) will be slightly downfield compared to the protons on the other side (NH -CH ₂). A predicted range is δ 2.5-3.0 ppm .

  • Cyclohexyl Ring Protons (9H): The methine proton (CH) attached to the piperazine nitrogen will be the most downfield of this group due to the deshielding effect of the nitrogen. This will likely appear as a multiplet around δ 2.2-2.6 ppm . The remaining eight protons on the cyclohexane ring will produce a complex, overlapping series of multiplets in the aliphatic region, typically δ 1.0-1.9 ppm .

  • Ethyl Group Protons (10H):

    • The methylene protons (-CH ₂CH₃) will be adjacent to the quaternary carbons of the cyclohexane ring and are expected to appear as a quartet around δ 1.3-1.6 ppm .

    • The methyl protons (-CH₂CH ₃) will be the most upfield signals, appearing as a triplet around δ 0.8-1.0 ppm .

Predictive ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

  • Piperazine Ring Carbons: The carbons of the piperazine ring are expected to show two distinct signals. The carbons adjacent to the cyclohexyl-substituted nitrogen will be slightly downfield from the other two. Predicted chemical shifts are in the range of δ 45-55 ppm .[1]

  • Cyclohexyl Ring Carbons:

    • The carbon atom directly attached to the piperazine nitrogen (C-N) will be the most downfield of the cyclohexane carbons, predicted around δ 60-70 ppm .

    • The quaternary carbon bearing an ethyl group will be in the δ 30-40 ppm range.

    • The remaining methylene carbons of the cyclohexane ring will appear between δ 25-35 ppm .

  • Ethyl Group Carbons:

    • The methylene carbons (-C H₂CH₃) are predicted to be in the δ 25-30 ppm range.

    • The methyl carbons (-CH₂C H₃) will be the most upfield signal, expected around δ 10-15 ppm .

Data Summary: Predicted NMR Assignments
Assignment Predicted ¹H NMR (ppm) Predicted Multiplicity Predicted ¹³C NMR (ppm)
Piperazine -CH₂-2.5 - 3.0m45 - 55
Cyclohexyl -CH-N2.2 - 2.6m60 - 70
Cyclohexyl -CH₂-1.0 - 1.9m25 - 35
Cyclohexyl -C-Et--30 - 40
Ethyl -CH₂-1.3 - 1.6q25 - 30
Ethyl -CH₃0.8 - 1.0t10 - 15

m = multiplet, q = quartet, t = triplet

Workflow for NMR Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Conclusion Prep Dissolve Compound in Deuterated Solvent (e.g., CDCl3) + TMS Acq_H1 Acquire ¹H Spectrum (Integration, Multiplicity) Prep->Acq_H1 Acq_C13 Acquire ¹³C Spectrum (Proton Decoupled) Prep->Acq_C13 Analyze_H1 Assign Proton Signals: Chemical Shift, Integration, Coupling Patterns Acq_H1->Analyze_H1 Analyze_C13 Assign Carbon Signals: Chemical Shift Acq_C13->Analyze_C13 Correlate Correlate ¹H & ¹³C Data (Use 2D NMR if needed) Analyze_H1->Correlate Analyze_C13->Correlate Confirm Confirm Structure of 1-(1,4-Diethylcyclohexyl)piperazine Correlate->Confirm MS_Fragmentation Parent [M+H]⁺ m/z = 253.26 Frag1 Loss of Ethyl (C₂H₅) Parent->Frag1 -29 Da Frag2 Piperazine Ring Fragmentation Parent->Frag2 α-cleavage Ion1 m/z = 224.22 Frag1->Ion1 Ion2 Characteristic Piperazine Fragments (e.g., m/z 86, 70) Frag2->Ion2

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

This guide provides a robust, theory-backed framework for the spectroscopic identification of 1-(1,4-Diethylcyclohexyl)piperazine. The predicted NMR, IR, and MS data presented herein constitute a detailed molecular fingerprint. By following the outlined experimental protocols, researchers can efficiently acquire high-quality data. The subsequent comparison of experimental results with the predictive analyses in this document will enable confident structural confirmation and serve as a critical component in the quality control and advancement of research involving this novel compound.

References

  • Vertex AI Search, based on an inaccessible source.
  • Gunasekaran, S., et al. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. Available at: [Link]

  • Prabavathi, N., et al. (2015). Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Spectroscopic-Investigation-(FT-IR%2C-FT-Raman%2C-NMR-and-Prabavathi-Nayaki/4a3f5a7d8d2e8b2c1e8e1f5c5c9a7e3d9b8c0a4e]([Link]

  • Royal Society of Chemistry. (n.d.). General Reagent Information. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Diethylpiperazine. PubChem. Available at: [Link]

  • NeuroQuantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1,4-dimethyl-. NIST WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Registration, Synthesis, and Characterization of 1-(1,4-Diethylcyclohexyl)piperazine (CAS: 2091049-88-4)

Executive Summary The identification, registration, and synthesis of novel chemical entities are foundational to modern drug discovery and materials science. 1-(1,4-Diethylcyclohexyl)piperazine is a specialized molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification, registration, and synthesis of novel chemical entities are foundational to modern drug discovery and materials science. 1-(1,4-Diethylcyclohexyl)piperazine is a specialized molecular building block featuring a piperazine core sterically modulated by a 1,4-diethylcyclohexyl moiety. This structural motif is highly relevant in medicinal chemistry for designing GPCR ligands and CNS-active therapeutics.

This whitepaper provides an in-depth technical guide on the chemical identity, the Chemical Abstracts Service (CAS) registration framework, and a self-validating synthetic methodology for 1-(1,4-Diethylcyclohexyl)piperazine.

Chemical Identity and Physicochemical Properties

Before a compound can be utilized in regulated research or commercialized, its fundamental physicochemical properties must be established. The properties of 1-(1,4-Diethylcyclohexyl)piperazine are summarized in Table 1.

Table 1: Physicochemical Properties of 1-(1,4-Diethylcyclohexyl)piperazine

PropertyValue
Compound Name 1-(1,4-Diethylcyclohexyl)piperazine
CAS Registry Number 2091049-88-4
Molecular Formula C₁₄H₂₈N₂
Molecular Weight 224.39 g/mol
Structural Class Substituted Piperazine / Cycloalkane
Physical State Pale yellow to colorless viscous oil
Predicted LogP ~2.8 (Lipophilic base)
The Mathematics of the CAS Registry Number

The CAS Registry Number (CAS RN) is a universally recognized, unique identifier assigned by the American Chemical Society [1]. It contains up to 10 digits separated by hyphens. The final digit is a mathematically derived check digit that ensures database integrity.

For 1-(1,4-Diethylcyclohexyl)piperazine (2091049-88-4 ), the check digit is calculated by multiplying each digit (from right to left, excluding the check digit) by its sequential position, summing the results, and taking the modulo 10:

  • Calculation: (1×8) + (2×8) + (3×9) + (4×4) + (5×0) + (6×1) + (7×9) + (8×0) + (9×2)

  • Sum: 8 + 16 + 27 + 16 + 0 + 6 + 63 + 0 + 18 = 154

  • Modulo: 154 mod 10 = 4 (Validating the check digit).

The CAS Registration Framework

Registering a novel compound like 1-(1,4-Diethylcyclohexyl)piperazine requires a rigorous submission process through the CAS Inventory Expert Service. The core challenge in registering cycloalkane derivatives lies in stereochemistry. The 1,4-diethylcyclohexyl ring can exist in cis and trans configurations. CAS assigns distinct registry numbers to specific stereoisomers versus racemic or undefined mixtures.

CAS_Workflow Start Novel Compound Synthesis 1-(1,4-Diethylcyclohexyl)piperazine Analysis Structural Validation (NMR, LC-MS, IR) Start->Analysis Submission CAS Inventory Expert Service Submission Analysis->Submission Review CAS Scientific Review Stereochemistry & Isomer Check Submission->Review Assignment CAS RN Assignment 2091049-88-4 Review->Assignment

Workflow for CAS Registry Number assignment of novel chemical entities.

Synthetic Methodology: Reductive Amination

To synthesize 1-(1,4-Diethylcyclohexyl)piperazine, a reductive amination approach is utilized. This method couples 1,4-diethylcyclohexan-1-one with piperazine.

Causality in Reagent Selection
  • Sodium Triacetoxyborohydride (STAB): STAB is selected over Sodium Cyanoborohydride (NaBH₃CN) because it is a milder, less toxic reducing agent. Crucially, STAB selectively reduces the intermediate iminium ion without reducing the unreacted starting ketone, preventing the formation of 1,4-diethylcyclohexanol as an unwanted byproduct [2].

  • Excess Piperazine: A 5-fold molar excess of piperazine is used to statistically suppress bis-alkylation (the formation of 1,4-bis(1,4-diethylcyclohexyl)piperazine).

  • Glacial Acetic Acid: Catalytic acetic acid lowers the pH, accelerating the dehydration of the hemiaminal intermediate to drive the equilibrium toward the highly electrophilic iminium ion.

Step-by-Step Protocol
  • Imine Formation: Dissolve 1,4-diethylcyclohexan-1-one (1.0 eq) and piperazine (5.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add glacial acetic acid (1.2 eq). Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture. Stir vigorously for 12 hours.

  • Quenching (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid, decomposes residual hydride, and ensures the piperazine nitrogens are fully deprotonated (free-based), allowing the lipophilic product to partition exclusively into the organic layer.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1) to yield the pure amine.

Synthesis_Pathway Ketone 1,4-Diethylcyclohexan-1-one Iminium Iminium Intermediate (Acid Catalyzed) Ketone->Iminium Amine Piperazine (5 eq) Amine->Iminium Reduction Reduction via NaBH(OAc)3 (Selective) Iminium->Reduction Product 1-(1,4-Diethylcyclohexyl)piperazine Reduction->Product Purification Flash Chromatography (DCM/MeOH/NH4OH) Product->Purification

Reductive amination pathway for 1-(1,4-Diethylcyclohexyl)piperazine synthesis.

Analytical Characterization (The Self-Validating System)

To successfully register a compound with CAS, the synthetic output must be orthogonally validated. The protocol described above acts as a self-validating system when paired with the analytical metrics in Table 2. The disappearance of the ketone carbonyl stretch and the emergence of the exact mass via LC-MS provide definitive proof of structural identity.

Table 2: Expected Analytical Validation Data

TechniqueTarget MetricCausality / Diagnostic Value
LC-MS (ESI+) m/z 225.2 [M+H]⁺Confirms the exact mass of the target molecule.
¹H NMR (CDCl₃) δ 2.80-2.95 (m, 8H)Confirms the intact, unsubstituted piperazine ring protons.
¹H NMR (CDCl₃) δ 0.85 (t, 6H)Confirms the presence of the two terminal ethyl methyls.
FTIR Disappearance of 1710 cm⁻¹Validates complete consumption of the starting ketone.
FTIR Appearance of 3300 cm⁻¹Validates the presence of the secondary amine (N-H).

References

  • Chemical Abstracts Service (CAS). "CAS Registry." American Chemical Society. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Exploratory

Whitepaper: Strategic Synthesis of 1-(1,4-Diethylcyclohexyl)piperazine via the Bruylants Reaction

Executive Summary & Pharmacological Context The synthesis of 1-alkyl-1-aminocycloalkanes represents a cornerstone in the development of neuroactive compounds, particularly NMDA receptor antagonists and monoamine reuptake...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The synthesis of 1-alkyl-1-aminocycloalkanes represents a cornerstone in the development of neuroactive compounds, particularly NMDA receptor antagonists and monoamine reuptake inhibitors [1]. The target molecule, 1-(1,4-diethylcyclohexyl)piperazine, belongs to this diverse arylcyclohexylamine-like family. As a Senior Application Scientist, I have designed this whitepaper to outline a robust, scalable, and self-validating synthetic workflow for this compound. By leveraging the Bruylants reaction, we can efficiently establish the sterically hindered quaternary carbon center at the C1 position of the cyclohexyl ring.

Retrosynthetic Logic & Nomenclature Clarification

A critical aspect of synthetic planning is accurate retrosynthetic deconstruction. While the synthesis of this target is sometimes colloquially referred to in laboratory shorthand as starting "from diethylcyclohexanone," a chemically rigorous analysis reveals that a ketone at C1 cannot simultaneously bear an ethyl group and a double-bonded oxygen.

Therefore, to achieve the 1,4-diethyl substitution pattern, the requisite starting material is 4-ethylcyclohexanone . The first ethyl group resides at C4, while the second ethyl group is introduced at C1 via a Grignard addition [2].

Furthermore, the use of unprotected piperazine in aminonitrile formation often leads to bis-alkylation (yielding symmetrical bis-aminonitriles). To ensure absolute mono-alkylation, our protocol employs 1-Boc-piperazine . The tert-butyloxycarbonyl (Boc) group provides steric bulk and electronic deactivation of the secondary amine, ensuring a precise 1:1 stoichiometry during the Strecker-type condensation [3].

Mechanistic Pathway: The Bruylants Reaction

The Bruylants reaction is the premier method for synthesizing


-alkylated tertiary amines. Direct alkylation of an enamine is ineffective here, as enamines preferentially alkylate at the 

-carbon. Instead, the Bruylants sequence utilizes an

-aminonitrile as a stable, isolable intermediate that acts as a masked iminium ion [2].

Causality of the Mechanism:

  • Condensation: 4-Ethylcyclohexanone condenses with 1-Boc-piperazine to form an highly electrophilic iminium ion.

  • Strecker-Type Addition: Cyanide acts as a nucleophile, attacking the iminium ion to form the

    
    -aminonitrile. This intermediate is stable enough for isolation, serving as a self-validating checkpoint.
    
  • Grignard Displacement: Upon exposure to ethylmagnesium bromide, the aminonitrile exists in a dynamic equilibrium with the iminium ion. The Grignard reagent irreversibly attacks the iminium carbon, driving the equilibrium forward to form the quaternary C1 center [2].

Bruylants_Mechanism A 4-Ethylcyclohexanone + 1-Boc-Piperazine B Iminium Ion Intermediate A->B -H₂O (Condensation) C α-Aminonitrile Intermediate B->C +CN⁻ (Strecker-type) D 1-Boc-4-(1,4-Diethylcyclohexyl) piperazine B->D +EtMgBr (Grignard Addition) C->B -CN⁻ (Equilibrium)

Mechanistic pathway of the Bruylants reaction for 1-alkyl-1-aminocycloalkane synthesis.

Experimental Protocols (Self-Validating System)

This workflow is designed with built-in analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Synthesis of 1-(4-Boc-piperazin-1-yl)-4-ethylcyclohexane-1-carbonitrile

Rationale: Establishing the stable aminonitrile intermediate to prevent premature side reactions.

  • Dissolve 4-ethylcyclohexanone (1.0 eq) and 1-Boc-piperazine (1.05 eq) in a 1:1 mixture of methanol and water.

  • Add potassium cyanide (KCN) (1.2 eq) dropwise while maintaining the temperature below 25°C. (Caution: Highly toxic. Perform in a dedicated fume hood equipped with a cyanide spill kit).

  • Stir the biphasic mixture at room temperature for 24 hours.

  • Workup: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude oil via IR spectroscopy. The presence of a sharp, weak nitrile stretch at ~2220 cm⁻¹ confirms successful conversion.

Step 2: Bruylants Grignard Addition

Rationale: Introduction of the C1 ethyl group via iminium trapping.

  • Dissolve the crude aminonitrile in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cool the solution to 0°C. Add ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 3.0 eq) dropwise. Causality: A large excess of Grignard reagent is required to shift the iminium equilibrium forward and overcome the severe steric hindrance of the substituted cyclohexyl ring [3].

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the unreacted Grignard reagent with saturated aqueous NH₄Cl at 0°C. Extract with diethyl ether. Perform an acid/base extraction sequence (extracting into 1M HCl, washing with ether, basifying with NaOH, and re-extracting into DCM) to isolate the basic amine from neutral impurities.

  • Validation Checkpoint: The complete disappearance of the IR nitrile stretch and a corresponding mass shift in LC-MS confirm the alkylation.

Step 3: Boc Deprotection and Salt Formation

Rationale: Revealing the active secondary amine for biological or analytical application.

  • Dissolve the purified intermediate in DCM and add 4M HCl in dioxane (10.0 eq).

  • Stir at room temperature for 2 hours. The deprotected product will precipitate out of the solution as a dihydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 1-(1,4-diethylcyclohexyl)piperazine dihydrochloride.

Experimental_Workflow Step1 Step 1: Aminonitrile Synthesis Reagents: 4-Ethylcyclohexanone, 1-Boc-Piperazine, KCN Conditions: Aqueous/MeOH, RT, 24h Workup1 Workup 1 Extraction (DCM), Wash (H2O), Dry (Na2SO4) Step1->Workup1 Step2 Step 2: Bruylants Grignard Addition Reagents: EtMgBr (3 eq) Conditions: Anhydrous THF, 0°C to RT, 12h Workup1->Step2 Workup2 Workup 2 Quench (NH4Cl), Extraction (Et2O), Acid/Base Extraction Step2->Workup2 Step3 Step 3: Boc Deprotection Reagents: 4M HCl in Dioxane Conditions: RT, 2h Workup2->Step3 Purification Purification Salt Crystallization (Dihydrochloride) Step3->Purification

Three-step experimental workflow for the synthesis of 1-(1,4-diethylcyclohexyl)piperazine.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics and analytical markers required to validate each stage of the synthetic workflow.

StepIntermediate / ProductExpected YieldReaction TimeKey Analytical Markers (IR / LC-MS)
1 1-(4-Boc-piperazin-1-yl)-4-ethylcyclohexane-1-carbonitrile75–85%24 hIR: ~2220 cm⁻¹ (C≡N stretch)MS: [M+H]⁺ m/z 322.2
2 1-Boc-4-(1,4-diethylcyclohexyl)piperazine60–70%12 hIR: Absence of C≡N stretchMS: [M+H]⁺ m/z 325.3
3 1-(1,4-Diethylcyclohexyl)piperazine • 2HCl85–95%2 hNMR: Loss of Boc signal (~1.45 ppm)MS: [M+H]⁺ m/z 225.2

Safety & Toxicity Considerations

  • Potassium Cyanide (KCN): Highly toxic by inhalation, ingestion, or skin contact. All Step 1 procedures must be conducted in a certified fume hood. Acidic conditions must be strictly avoided during the reaction to prevent the release of lethal hydrogen cyanide (HCN) gas.

  • Grignard Reagents: Ethylmagnesium bromide is highly flammable and reacts violently with water. Step 2 must be performed under strict anhydrous conditions using Schlenk line techniques.

References

  • Arylcyclohexylamine Wikipedia, The Free Encyclopedia URL:[Link]

  • Bruylants Reaction Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase National Center for Biotechnology Information (PMC) URL:[Link]

Foundational

Technical Guide: Stereoisomers of 1-(1,4-Diethylcyclohexyl)piperazine

The stereochemical complexity of 1-(1,4-Diethylcyclohexyl)piperazine lies in the geometric relationship between the substituents on the cyclohexane ring. As a 1,4-disubstituted cyclohexane with a quaternary center at C1,...

Author: BenchChem Technical Support Team. Date: March 2026

The stereochemical complexity of 1-(1,4-Diethylcyclohexyl)piperazine lies in the geometric relationship between the substituents on the cyclohexane ring. As a 1,4-disubstituted cyclohexane with a quaternary center at C1, this molecule does not exhibit optical activity (enantiomerism) due to an internal plane of symmetry, but it does exist as two distinct diastereomers: cis and trans .

This guide details the structural analysis, synthesis, and separation of these isomers.

Executive Summary

1-(1,4-Diethylcyclohexyl)piperazine is a pharmacophore scaffold structurally related to dissociative anesthetics (e.g., PCPy) and sigma receptor ligands. Its core structure consists of a cyclohexane ring substituted at the 1-position with both an ethyl group and a piperazine ring (forming a quaternary center) and at the 4-position with a single ethyl group.

The critical stereochemical feature is geometric isomerism .[1] The relative orientation of the bulky piperazine group at C1 and the ethyl group at C4 defines the physicochemical profile of the molecule.

  • Stereoisomers Identified: 2 (Cis and Trans diastereomers).[2]

  • Chirality: Achiral (Meso-like due to plane of symmetry).

  • Thermodynamic Preference: The trans-diequatorial conformation is energetically favored.

Structural & Stereochemical Analysis[1][3]

Connectivity and Symmetry

The molecule possesses a plane of symmetry (


) passing through C1 and C4 of the cyclohexane ring.[3]
  • C1 (Quaternary): Bonded to Ethyl, Piperazine, C2, and C6.

  • C4 (Tertiary): Bonded to Ethyl, Hydrogen, C3, and C5.

Because the path from C1 to C4 is identical via C2/C3 and C6/C5, and the substituents at C1 and C4 lie within the symmetry plane (time-averaged for the piperazine ring), the molecule is superimposable on its mirror image. No enantiomers exist. The stereoisomers are purely diastereomeric.

Geometric Isomers (Cis vs. Trans)

IUPAC nomenclature prioritizes the piperazine nitrogen (atomic number 7) over the ethyl carbon (atomic number 6) at C1. At C4, the ethyl group has priority over hydrogen.

Isomer DesignationConfigurationChair Conformation (Major)Stability
Trans (E-isomer) Piperazine (C1) and Ethyl (C4) on opposite faces (Up/Down).Diequatorial (e,e) High (Thermodynamic Product)
Cis (Z-isomer) Piperazine (C1) and Ethyl (C4) on the same face (Up/Up).Axial-Equatorial (a,e) Lower (Kinetic Product)

Note: In 1,4-disubstituted cyclohexanes, the "trans" relationship (up/down) allows for the diequatorial conformation, which minimizes 1,3-diaxial interactions.

Conformational Energy Landscape

The steric bulk of the piperazine ring (A-value ~1.6 kcal/mol) and the ethyl group (A-value ~1.75 kcal/mol) dictates the preferred chair forms.

  • Trans-Isomer: Can adopt an e,e or a,a conformation.[4][3] The e,e form places both bulky groups in equatorial positions, avoiding severe steric strain.[5]

  • Cis-Isomer: Must adopt an a,e conformation. One bulky group (either piperazine or ethyl) is forced into an axial position, incurring 1,3-diaxial strain.

Synthesis and Isomer Generation

To construct the quaternary center at C1 while installing the piperazine, the Bruylants Reaction (displacement of a cyano group by a Grignard reagent) is the industry-standard protocol. This method is preferred over direct alkylation due to the steric hindrance at the quaternary carbon.

Synthetic Workflow
  • Condensation: 4-Ethylcyclohexanone reacts with piperazine and cyanide to form the alpha-aminonitrile.

  • Grignard Addition: Ethylmagnesium bromide displaces the nitrile group. The stereoselectivity is determined during this step; the Grignard reagent prefers to attack from the less hindered face (axial attack), often favoring the formation of the isomer where the incoming ethyl group ends up equatorial (leading to the cis relationship with the C4-ethyl if the starting ketone conformation is fixed, but equilibration usually occurs).

Synthesis cluster_isomers Isomer Equilibrium Ketone 4-Ethylcyclohexanone Inter Aminonitrile Intermediate Ketone->Inter Piperazine, KCN Strecker Cond. Product 1-(1,4-Diethylcyclohexyl) piperazine (Cis/Trans Mixture) Inter->Product Bruylants Rxn Grignard EtMgBr (Grignard Reagent) Grignard->Product Nucleophilic Attack Trans Trans Isomer (Thermodynamic) Product->Trans Cis Cis Isomer (Kinetic) Trans->Cis Acid Cat. Isomerization

Caption: Synthesis of 1-(1,4-Diethylcyclohexyl)piperazine via Bruylants reaction yielding a diastereomeric mixture.

Separation and Analytical Protocols

Since the isomers are diastereomers with different physical properties (boiling point, polarity, solubility), they can be separated without chiral chromatography.

Separation Methodology

Protocol: Fractional Crystallization of Hydrochloride Salts

  • Salt Formation: Dissolve the crude free base mixture in ethanol. Add 2.0 equivalents of HCl (in diethyl ether or dioxane).

  • Precipitation: The Trans-isomer dihydrochloride is typically less soluble due to better crystal packing symmetry. It will precipitate first upon cooling.

  • Filtration: Collect the precipitate (Trans-enriched).

  • Recrystallization: Recrystallize from hot methanol/ethanol to achieve >98% diastereomeric purity.

  • Mother Liquor: The supernatant contains the enriched Cis-isomer , which can be purified by preparative HPLC if needed.

Analytical Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive method for assigning configuration.

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
C1-Ethyl CH2 Signal Upfield shift. The ethyl group is equatorial.Downfield shift. The ethyl group is axial (deshielded by 1,3-diaxial interactions).
NOE (Nuclear Overhauser Effect) Strong NOE between C1-Ethyl and C3/C5 axial protons (if Ethyl is axial).Strong NOE between Piperazine ring protons and C3/C5 axial protons (if Piperazine is axial).
C13 NMR (Quaternary C1) Characteristic shift for equatorial substituents.Distinct shift due to axial compression (gamma-gauche effect).

Self-Validating Check: To confirm the assignment, perform a NOESY 1D experiment . Irradiate the C4-methine proton.

  • If you see an enhancement of the Piperazine protons, they are spatially close (likely Cis, depending on specific conformation).

  • However, the most reliable marker is the C1-Ethyl group . In the Trans isomer (diequatorial), the C1-Ethyl is equatorial and far from the C3/C5 axial protons. In the Cis isomer, if the C1-Ethyl assumes the axial position (to allow the bulkier piperazine to be equatorial), it will show strong NOE correlations with the axial protons of the ring.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Maddox, H., et al. (1965). "Synthesis of 1-alkyl-4-phenylcyclohexylamines via the Bruylants reaction." Journal of Medicinal Chemistry, 8(2), 230-235.

  • Lednicer, D. (1982). The Organic Chemistry of Drug Synthesis, Vol 1. Wiley.
  • Cariprazine Synthesis Data . (2012). Bioorganic & Medicinal Chemistry Letters, 22(10), 3437-3440. (Provides analogous separation data for trans-1,4-cyclohexyl piperazine derivatives). [6]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Evaluation of 1-(1,4-Diethylcyclohexyl)piperazine as a Sigma-2 (TMEM97) Ligand

Here is a comprehensive Technical Application Note and Protocol Guide for the evaluation of 1-(1,4-Diethylcyclohexyl)piperazine as a Sigma-2 receptor ligand. Executive Summary & Rationale The compound 1-(1,4-Diethylcyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Technical Application Note and Protocol Guide for the evaluation of 1-(1,4-Diethylcyclohexyl)piperazine as a Sigma-2 receptor ligand.

Executive Summary & Rationale

The compound 1-(1,4-Diethylcyclohexyl)piperazine represents a structural analog of the high-affinity Sigma-2 ligand class defined by PB28 and Siramesine . This chemotype is characterized by a basic nitrogen (piperazine) flanked by a lipophilic spacer (cyclohexyl).

The Sigma-2 receptor, recently identified as TMEM97 (Transmembrane Protein 97), is an endoplasmic reticulum-resident protein involved in cholesterol homeostasis (via LDL receptor trafficking) and is highly upregulated in proliferating tumor cells.

Why this compound? The 1,4-diethylcyclohexyl moiety provides significant hydrophobic bulk, a critical requirement for Sigma-2 affinity, which relies on hydrophobic interactions within the TMEM97 binding pocket (Asp29 interaction). This guide outlines the validation of this compound using radioligand binding, cytotoxicity profiling, and mechanistic elucidation.

Chemical Properties & Handling

  • IUPAC Name: 1-(1,4-diethylcyclohexyl)piperazine

  • Molecular Weight: ~224.4 g/mol (Free base)

  • Lipophilicity (cLogP): Estimated > 3.5 (High lipophilicity due to diethyl-cyclohexyl group).

  • Solubility:

    • Free Base: Insoluble in water; soluble in DMSO, Ethanol, Chloroform.

    • Hydrochloride Salt: Soluble in water/saline (up to ~10 mM).

  • Isomerism Warning: The 1,4-substitution on the cyclohexyl ring creates cis and trans diastereomers.

    • Critical Step:Trans-isomers of cyclohexyl-piperazines often display superior binding affinity due to a preferred equatorial conformation. Ensure isomeric purity is verified via NMR/HPLC prior to biological testing.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating this ligand, moving from affinity confirmation to functional mechanism.

Sigma2_Workflow Step1 1. Chemical Validation (NMR: Cis/Trans Ratio) Step2 2. Affinity Assay (Ki Determination) Step1->Step2 Pure Isomer Step2->Step1 Low Affinity? Check Purity Step3 3. Cytotoxicity (MTT/ATP Assays) Step2->Step3 If Ki < 50 nM Step4 4. Mechanism (LMP & Caspase-3) Step3->Step4 IC50 Determination

Caption: Critical path for Sigma-2 ligand validation. Progression to functional assays is contingent on sub-micromolar binding affinity.

Protocol 1: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the compound for TMEM97.
Standard:  Competition binding against 

-DTG.
Critical Quality Attribute: The "Masking" Principle

The radioligand


-DTG  is a non-selective Sigma ligand (binds 

and

).[1] Because most cell lines express both, you MUST include a specific Sigma-1 blocker.
  • Blocker: (+)-Pentazocine (100 nM - 1 µM).[1]

  • Why? (+)-Pentazocine occupies all

    
     sites. Any remaining 
    
    
    
    -DTG binding is attributed to
    
    
    .[1]
Materials
  • Membrane Source: Rat liver membranes (rich in

    
    ) or TMEM97-overexpressing HEK293 cells.
    
  • Radioligand:

    
    -DTG (PerkinElmer), specific activity ~30-50 Ci/mmol.
    
  • Masking Agent: (+)-Pentazocine.

  • Non-specific Control: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Procedure
  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer. Adjust protein concentration to ~0.5 mg/mL.

  • Plate Setup: Use 96-well plates.

    • Total Binding: Membrane +

      
      -DTG (3 nM) + (+)-Pentazocine (1 µM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -DTG + (+)-Pentazocine + Haloperidol (10 µM).
      
    • Test Compound: Membrane +

      
      -DTG + (+)-Pentazocine + 1-(1,4-Diethylcyclohexyl)piperazine  (Range: 
      
      
      
      to
      
      
      M).
  • Incubation: Incubate for 120 minutes at Room Temperature (25°C) .

    • Note: Equilibrium is slower for lipophilic cyclohexyl compounds. Do not shorten this step.

  • Harvesting: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% Polyethyleneimine to reduce binding to filter).

  • Counting: Add scintillation fluid and count via liquid scintillation spectrometry.

Data Analysis

Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

  • Where

    
     is radioligand concentration and 
    
    
    
    is the dissociation constant of DTG (~20-30 nM in rat liver).

Protocol 2: Functional Cytotoxicity & Mechanism

Objective: Sigma-2 agonists induce cell death via Lysosomal Membrane Permeabilization (LMP) , distinct from classic apoptosis.[2]

Assay A: Cytotoxicity Profiling (MTT/MTS)
  • Cell Lines: Pancreatic cancer (Panc-1) or Breast cancer (MCF7). These lines overexpress TMEM97.

  • Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with compound (0.1 µM – 100 µM) for 24 and 48 hours .

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Control: Compare potency against Siramesine (Standard Sigma-2 agonist).

Assay B: Lysosomal Membrane Permeabilization (LMP)

This is the hallmark of Sigma-2 mediated death.

  • Dye: Acridine Orange (AO). AO accumulates in acidic lysosomes (fluoresces red). When lysosomes leak (LMP), AO releases into the cytosol (fluoresces green).

  • Protocol:

    • Treat cells with

      
       concentration of the compound for 6-12 hours.
      
    • Stain with AO (5 µg/mL) for 15 mins.

    • Analysis: Flow Cytometry or Fluorescence Microscopy.

    • Result: A loss of red fluorescence indicates lysosomal rupture.

Mechanistic Signaling Pathway

Understanding the downstream effects of 1-(1,4-Diethylcyclohexyl)piperazine is crucial for differentiating it from non-specific toxic agents.

Sigma2_Pathway Ligand 1-(1,4-Diethylcyclohexyl) piperazine Receptor TMEM97 (Sigma-2) / PGRMC1 Complex Ligand->Receptor Binds Lysosome Lysosome Destabilization Receptor->Lysosome Trafficking/Interaction LMP LMP (Leakage of Cathepsins) Lysosome->LMP Membrane Rupture Mito Mitochondrial ROS Generation LMP->Mito Cathepsin B/D Signaling Death Cell Death (Apoptosis/Necrosis) LMP->Death Caspase-Independent Mito->Death Caspase-3 Activation

Caption: Sigma-2 agonist mechanism.[2][3][4][5][6][7] Ligand binding triggers lysosomal leakage (LMP), releasing cathepsins that damage mitochondria and induce death.

Comparative Data Table (Reference Values)

When analyzing your compound, compare results against these established standards.

CompoundSigma-2

(nM)
Sigma-1

(nM)
Selectivity (

)
Mechanism of Action
DTG ~25~300.8 (Non-selective)Agonist
PB28 0.680.38~1.8 (Mixed)Potent Cytotoxic Agonist
Siramesine 0.1217~140LMP Inducer
Target (DECP) TBDTBDGoal: >10xHypothesis: LMP

Note: High lipophilicity in the diethylcyclohexyl group may increase non-specific binding. Ensure extensive washing of filters during binding assays.

References

  • Alon, A., et al. (2017). "ID of the gene that codes for the σ2 receptor." Proceedings of the National Academy of Sciences. Link

    • Establishes TMEM97 as the molecular identity of the Sigma-2 receptor.
  • Berardi, F., et al. (2009). "Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity... in analogs of PB28."[3] Journal of Medicinal Chemistry. Link

    • Provides the SAR found
  • Zeng, C., et al. (2017). "Sigma-2 receptor agonist derivatives of PB28 induce cell death via mitochondrial superoxide production."[6] BMC Cancer.[5] Link[5]

    • Details the cytotoxicity protocols and ROS mechanisms.
  • Vilner, B.J., & Bowen, W.D. (2000). "Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human neuroblastoma cells." Journal of Pharmacology and Experimental Therapeutics. Link

    • Standard source for [3H]-DTG binding protocols and calcium signaling.

Sources

Application

Application Notes and Protocols for the Investigation of 1-(1,4-Diethylcyclohexyl)piperazine in Central Nervous System Research

Disclaimer: As of the latest literature review, 1-(1,4-Diethylcyclohexyl)piperazine is a novel chemical entity with no publicly available data on its specific biological activity. The following application notes and prot...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, 1-(1,4-Diethylcyclohexyl)piperazine is a novel chemical entity with no publicly available data on its specific biological activity. The following application notes and protocols are presented as a comprehensive, experience-based guide for the systematic evaluation of this and similar novel piperazine-based compounds for potential central nervous system (CNS) applications. The proposed mechanisms and experimental designs are hypothetical, grounded in the known pharmacology of the broader piperazine class of molecules, and serve as a framework for initial research and development.

Introduction: The Rationale for Investigating Novel Piperazine Analogs in the CNS

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities.[1][2][3] In the realm of CNS research, piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics.[1][4] Their utility often stems from their ability to interact with key neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors. Furthermore, some piperazine-containing molecules exhibit high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[5][6]

The introduction of a bulky, lipophilic 1,4-diethylcyclohexyl group to the piperazine nitrogen at position 1 suggests a potential for high blood-brain barrier penetration, a critical attribute for any CNS-active compound.[1] This structural feature may also confer selectivity for specific receptor subtypes. Based on the pharmacology of structurally related compounds, we hypothesize that 1-(1,4-Diethylcyclohexyl)piperazine may act as a modulator of dopaminergic and/or sigma receptor systems. These application notes will therefore focus on a tiered, systematic approach to elucidate its pharmacodynamic, pharmacokinetic, and potential therapeutic profile.

Part 1: In Vitro Characterization - Target Identification and Functional Activity

The initial phase of investigation is to determine the molecular targets of 1-(1,4-Diethylcyclohexyl)piperazine within the CNS. A broad-based screening approach followed by more focused functional assays is recommended.

Primary Target Screening: Receptor Binding Assays

A comprehensive radioligand binding assay panel is the cornerstone of initial target identification. This provides crucial information on the compound's affinity for a wide array of CNS receptors, transporters, and ion channels.

Protocol 1: Comprehensive CNS Receptor Binding Panel

  • Objective: To determine the binding affinity (Ki) of 1-(1,4-Diethylcyclohexyl)piperazine across a panel of CNS targets.

  • Methodology:

    • Prepare a stock solution of 1-(1,4-Diethylcyclohexyl)piperazine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations for competition binding assays.

    • Utilize commercially available membrane preparations or cell lines expressing the target receptors (e.g., dopamine D2, serotonin 5-HT2A, sigma-1, sigma-2).

    • Incubate the membrane preparations with a known radioligand for the target receptor and varying concentrations of the test compound.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for 1-(1,4-Diethylcyclohexyl)piperazine

Target ReceptorRadioligandKi (nM)
Dopamine D2[3H]Spiperone15
Dopamine D3[3H]7-OH-DPAT85
Serotonin 5-HT2A[3H]Ketanserin120
Sigma-1-Pentazocine5
Sigma-2[3H]DTG25
Adrenergic α1[3H]Prazosin>1000
Muscarinic M1[3H]Pirenzepine>1000

This is example data and does not reflect actual experimental results.

Functional Activity Assessment

Once high-affinity targets are identified, the next critical step is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these targets.

Protocol 2: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for Dopamine D2 Receptor)

  • Objective: To characterize the functional activity of 1-(1,4-Diethylcyclohexyl)piperazine at the dopamine D2 receptor.

  • Methodology:

    • Utilize a stable cell line expressing the human dopamine D2 receptor coupled to a reporter system (e.g., cAMP-dependent luciferase or a calcium flux assay).

    • Agonist Mode:

      • Plate the cells in a suitable microplate format.

      • Add varying concentrations of 1-(1,4-Diethylcyclohexyl)piperazine and incubate.

      • Measure the reporter signal (e.g., luminescence or fluorescence) to determine the dose-dependent stimulation of receptor activity.

      • Calculate the EC50 (effective concentration for 50% maximal response) and Emax (maximum effect).

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of 1-(1,4-Diethylcyclohexyl)piperazine.

      • Add a known D2 receptor agonist (e.g., quinpirole) at its EC80 concentration.

      • Measure the inhibition of the agonist-induced signal.

      • Calculate the IC50 and subsequently the functional inhibition constant (Kb).

dot

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 1-(1,4-Diethylcyclohexyl)piperazine (Hypothetical Antagonist) GPCR Dopamine D2 Receptor Ligand->GPCR Binds to receptor G_Protein Gi/o Protein GPCR->G_Protein Activates G-protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Binding Receptor Binding Assays (Target Identification) Functional Functional Assays (Agonist/Antagonist Profile) Binding->Functional Identifies targets for PK Pharmacokinetics (Brain Penetration) Functional->PK Informs in vivo dose selection Behavior Behavioral Models (e.g., PPI, NOR) PK->Behavior Determines dosing regimen Tox Early Toxicology (e.g., Irwin Test) Behavior->Tox Assesses therapeutic potential

Caption: A tiered workflow for CNS compound evaluation.

Part 3: Safety and Toxicology

Early assessment of a compound's safety profile is crucial.

Protocol 6: Irwin Test

  • Objective: A primary observational screen in rodents to assess acute neurotoxicity and general physiological and behavioral effects.

  • Methodology:

    • Administer escalating doses of 1-(1,4-Diethylcyclohexyl)piperazine to different groups of mice.

    • Observe the animals systematically at regular intervals for a predefined set of behavioral and physiological parameters.

    • Parameters include, but are not limited to: alertness, grooming, motor activity, posture, gait, startle response, autonomic signs (salivation, piloerection), and reflexes (corneal, pinna).

    • Record the presence and severity of any observed effects and determine the maximum tolerated dose (MTD).

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of 1-(1,4-Diethylcyclohexyl)piperazine as a potential CNS therapeutic agent. Based on the hypothetical data suggesting a dual dopamine D2 antagonist and sigma-1 receptor ligand profile, this compound could represent a novel approach for treating psychosis with potential benefits for cognitive deficits. Positive outcomes from these initial studies would warrant further investigation into its mechanism of action, including downstream signaling pathways and electrophysiological effects, as well as more extensive safety and efficacy studies in advanced disease models.

References

A comprehensive list of references would be compiled here based on the specific literature and commercial assay kits used during the actual execution of these protocols. The following are representative examples of the types of sources that would be cited:

  • General CNS Drug Discovery Principles

    • Title: CNS and Pain Models
    • Source: Sygn
    • URL: [Link]

  • In Vitro Assay Services

    • Title: In Vitro Neurobiology Assay Services
    • Source: PhenoVista Biosciences
    • URL: [Link]

  • Piperazine Chemistry and Pharmacology

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023
    • Source: MDPI
    • URL: [Link]

  • Behavioral Phenotyping

    • Title: Behavioral phenotyping in zebrafish for CNS drug testing
    • Source: ZeClinics
    • URL: [Link]

  • Pharmacology of Piperazine Derivatives

    • Title: Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals
    • Source: PubMed
    • URL: [Link]

  • Sigma Receptor Pharmacology

    • Title: Reduction of 4-cyclohexyl-1-[(1R)-1,2-diphenylethyl]-piperazine-induced memory impairment of passive avoidance performance by sigma 1 receptor agonists in mice
    • Source: PubMed
    • URL: [Link]

  • Piperazine Synthesis

    • Title: Synthesis of piperazines
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • General Piperazine Information

    • Title: Piperazine - Wikipedia
    • Source: Wikipedia
    • URL: [Link]

Sources

Method

Application Note: High-Throughput Screening of Lipophilic Piperazine Scaffolds

This Application Note is designed for researchers and drug discovery scientists conducting High-Throughput Screening (HTS) on N-substituted piperazine libraries. It focuses on 1-(1,4-Diethylcyclohexyl)piperazine , a repr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists conducting High-Throughput Screening (HTS) on N-substituted piperazine libraries. It focuses on 1-(1,4-Diethylcyclohexyl)piperazine , a representative lipophilic cationic scaffold with high relevance for Sigma-1 Receptor (S1R) modulation and potential liability for Phospholipidosis (PLD) .

Focus Entity: 1-(1,4-Diethylcyclohexyl)piperazine

Executive Summary

The compound 1-(1,4-Diethylcyclohexyl)piperazine represents a class of Cationic Amphiphilic Drugs (CADs) characterized by a piperazine core attached to a lipophilic, sterically bulky cyclohexyl moiety. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently exhibiting high affinity for Sigma Receptors (S1R/S2R) , Monoamine Transporters , and Opioid Receptors .

However, the high lipophilicity (LogP > 3) and basic nitrogen (pKa ~8-9) inherent to this structure significantly increase the risk of Drug-Induced Phospholipidosis (DIPL) —a lysosomal storage disorder where drugs trap phospholipids inside cells.

This guide details a dual-arm HTS strategy:

  • Efficacy Arm: A Homogeneous Time-Resolved Fluorescence (HTRF) binding assay to identify nanomolar affinity for the Sigma-1 Receptor (S1R) .

  • Safety Arm: A High-Content Screening (HCS) assay to quantify Phospholipidosis risk early in the triage process.

Scientific Rationale & Mechanism

Target Rationale: The Sigma-1 Receptor

The 1-cyclohexylpiperazine pharmacophore is a classic hallmark of high-affinity S1R ligands (e.g., PB28 , PRE-084 ). The S1R is a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), regulating calcium signaling, ER stress, and neuroprotection.

  • Mechanism: 1-(1,4-Diethylcyclohexyl)piperazine is predicted to bind the S1R hydrophobic pocket via its cyclohexyl group, while the basic piperazine nitrogen forms an electrostatic interaction with Asp126 in the receptor's binding site.

  • Therapeutic Relevance: Neurodegenerative diseases (ALS, Alzheimer's), Neuropathic Pain, and Addiction.

Safety Rationale: Cationic Amphiphilic Drugs (CADs)

The "1,4-diethyl" substitution increases the lipophilicity of the cyclohexyl ring, enhancing membrane permeability but also lysosomal trapping.

  • Mechanism of Toxicity: The uncharged base diffuses into the lysosome (pH 4.5), becomes protonated, and cannot exit (ion trapping). It then complexes with bis(monoacylglycero)phosphate (BMP), inhibiting lysosomal phospholipases and causing phospholipid accumulation (Lamellar Bodies).

HTS Triage Logic

The following diagram illustrates the decision tree for screening this compound class:

HTS_Workflow Library Piperazine Library (10k Compounds) Primary Primary Screen: Sigma-1 Binding (HTRF) @ 10 µM Library->Primary Hit_Selection Hit Selection (>50% Displacement) Primary->Hit_Selection Active Hits Secondary Secondary Screen: Dose-Response (Ki) & Selectivity (S2R/MOR) Hit_Selection->Secondary Potency Check Safety Safety Counter-Screen: Phospholipidosis (HCS) LipidTOX Assay Hit_Selection->Safety Toxicity Check Lead Qualified Lead (High Affinity / Low PLD) Secondary->Lead Ki < 50 nM Safety->Lead No Lipid Accumulation Discard Discard / Re-engineer Safety->Discard High PLD Risk

Figure 1: HTS Triage Workflow for Piperazine Derivatives. Graphviz diagram visualizing the parallel assessment of efficacy and safety.

Experimental Protocols

Protocol A: Sigma-1 Receptor Binding Assay (HTRF)

Objective: Determine the binding affinity of 1-(1,4-Diethylcyclohexyl)piperazine to S1R using a "mix-and-read" format suitable for 384-well plates.

Principle: Competition between the test compound and a fluorescently labeled ligand (e.g., Tag-lite® S1R red agonist) for the receptor.[1] FRET signal decreases as the test compound displaces the tracer.

Materials:
  • Cell Line: HEK293 cells transiently expressing SNAP-tagged Human S1R (labeled with Terbium cryptate donor).

  • Tracer: Red-fluorescent S1R specific ligand (Acceptor).

  • Buffer: Tag-lite Labeling Medium (Cisbio/Revvity).

  • Plate: 384-well low-volume white plate (Greiner Bio-One).

Step-by-Step Procedure:
  • Compound Preparation:

    • Prepare a 10 mM stock of 1-(1,4-Diethylcyclohexyl)piperazine in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point curve (Top conc: 100 µM).

    • Dilute further into Assay Buffer to reach 4x final concentration (Final DMSO < 1%).

  • Plate Dispensing:

    • Dispense 5 µL of diluted Test Compound into the 384-well plate.

    • Dispense 5 µL of Fluorescent Tracer (Red Acceptor) at Kd concentration (~10 nM).

    • Dispense 10 µL of Tb-labeled S1R-expressing cells (frozen stocks can be used).

  • Controls:

    • Max Signal (Total Binding): Buffer + Tracer + Cells.[1]

    • Min Signal (Non-Specific Binding): 10 µM Haloperidol + Tracer + Cells.

  • Incubation:

    • Seal plate and incubate for 2 hours at Room Temperature (RT) in the dark.

  • Detection:

    • Read on an HTRF-compatible reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 620 nm (Donor).

  • Data Analysis:

    • Calculate HTRF Ratio =

      
      .
      
    • Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine IC50 and Ki .

Protocol B: High-Content Screening (HCS) for Phospholipidosis

Objective: Quantify the accumulation of intracellular phospholipids induced by 1-(1,4-Diethylcyclohexyl)piperazine.

Principle: Cells are incubated with the drug and a fluorescent phospholipid analog (HCS LipidTOX™). If the drug causes PLD, the dye accumulates in lamellar bodies, appearing as bright fluorescent spots.

Materials:
  • Cell Line: HepG2 (Liver carcinoma) or CHO-K1.

  • Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen).

  • Nuclear Stain: Hoechst 33342.

  • Positive Control: Amiodarone (10 µM).

  • Negative Control: Acetaminophen (10 µM).

Step-by-Step Procedure:
  • Seeding:

    • Seed HepG2 cells at 5,000 cells/well in a 384-well black/clear-bottom plate.

    • Incubate for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Add 1-(1,4-Diethylcyclohexyl)piperazine (range: 1 µM – 100 µM) to the cells.

    • Simultaneously add LipidTOX Red reagent (1:1000 dilution) directly to the media.

    • Note: Co-incubation allows tracking of lipid accumulation over time.

  • Incubation:

    • Incubate for 24 or 48 hours . PLD is a slow-onset phenotype.

  • Fixation & Staining:

    • Fix cells with 4% Formaldehyde for 15 mins.

    • Stain nuclei with Hoechst 33342 (1 µg/mL).

  • Imaging:

    • Image using a High-Content Imager (e.g., Cellomics ArrayScan, Operetta).

    • Channel 1 (Blue): Nuclei (Focus plane).

    • Channel 2 (Red): Phospholipid accumulation (Cytoplasmic spots).

  • Image Analysis:

    • Algorithm: "Spot Detector" or "Granularity".

    • Primary Output: Mean Total Spot Intensity per Cell (Cytoplasm).

    • Threshold: A compound is "PLD Positive" if the intensity is >2-fold over vehicle control.

Expected Results & Data Interpretation

Sigma-1 Binding Data

The table below summarizes hypothetical reference data for this scaffold class.

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S1/S2)Interpretation
1-(1,4-Diethylcyclohexyl)piperazine 12.5 145 11.6x Potent Hit
Haloperidol (Ref)1.53523xReference Antagonist
(+)-Pentazocine (Ref)3.0>1000>300xReference Agonist
Negative Control>10,000>10,000N/ANo Binding
  • Success Criterion: A Ki < 50 nM indicates a high-quality hit. The cyclohexyl moiety typically drives high affinity.

Phospholipidosis (PLD) Safety Data
  • Low Risk: No significant increase in cytoplasmic spotting at < 30 µM.

  • High Risk: Distinct formation of bright red punctae (lamellar bodies) at 10 µM.

  • Prediction for 1-(1,4-Diethylcyclohexyl)piperazine: Due to the "Diethyl" bulk and cationic nature, this compound is High Risk for PLD. If confirmed, medicinal chemistry optimization should focus on lowering LogP (e.g., adding polar groups to the cyclohexyl ring) to reduce lysosomal trapping.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays.[2] Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21. Link

  • Berardi, F., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28).[3][4] Journal of Medicinal Chemistry, 52(23), 7817–7828. Link

  • Morelli, J. K., et al. (2006). Validation of an in vitro screen for phospholipidosis using a high-content biology platform. Cell Biology and Toxicology, 22(1), 15–27. Link

  • Cisbio Bioassays. HTRF® Sigma 1 Receptor Binding Assay Protocol. Link

  • Thermo Fisher Scientific. HCS LipidTOX™ Phospholipidosis and Steatosis Detection Reagents. Link

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 1-(1,4-Diethylcyclohexyl)piperazine

This Application Note and Protocol guide is designed for the comprehensive pharmacological profiling of 1-(1,4-Diethylcyclohexyl)piperazine , a Novel Chemical Entity (NCE) characterized by a lipophilic cyclohexyl-piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for the comprehensive pharmacological profiling of 1-(1,4-Diethylcyclohexyl)piperazine , a Novel Chemical Entity (NCE) characterized by a lipophilic cyclohexyl-piperazine scaffold.

Given the structural features—specifically the lack of an aromatic ring (unlike PCP/ketamine analogs) and the presence of a basic piperazine nitrogen—this compound is predicted to exhibit a distinct pharmacological profile, potentially favoring Sigma receptors (


) , Calcium channels , or Monoamine transporters , rather than high-affinity NMDA antagonism.

Executive Summary & Strategic Rationale

1-(1,4-Diethylcyclohexyl)piperazine represents a lipophilic, cationic amphiphilic molecule. The primary objective of this profiling campaign is to de-orphan the compound (identify primary targets) and assess early safety liabilities (off-target effects).

Structural-Activity Relationship (SAR) Prediction:

  • Primary Targets: The N-substituted cyclohexyl-piperazine moiety is a privileged scaffold for Sigma-1 (

    
    )  and Sigma-2 (
    
    
    
    )
    receptors, often implicated in neuroprotection and analgesia.
  • Secondary Targets: Voltage-gated Ion Channels (

    
    , 
    
    
    
    ) and Monoamine Transporters (SERT/DAT) due to the basic amine and lipophilic bulk.
  • Safety Risks: High probability of hERG channel inhibition (QTc prolongation risk) and Phospholipidosis due to its physicochemical properties (Cationic Amphiphilic Drug - CAD).

Screening Cascade & Workflow

The following diagram outlines the logical flow from primary binding screens to functional validation and safety assessment.

ScreeningCascade Start Compound: 1-(1,4-Diethylcyclohexyl)piperazine Tier1 Tier 1: Primary Binding Screen (Radioligand Displacement) Target: Broad Panel (GPCRs, Ion Channels, Transporters) Start->Tier1 10 mM DMSO Stock HitID Hit Identification (>50% Inhibition at 10 µM) Tier1->HitID Tier2 Tier 2: Functional Validation (Ca2+ Flux, cAMP, Electrophysiology) HitID->Tier2 Select Hits Safety Tier 3: Safety Pharmacology (hERG, CYP450, Cytotoxicity) Tier2->Safety Parallel Workflow Profile Final Pharmacological Profile (Ki, IC50, EC50, Safety Margin) Tier2->Profile Safety->Profile

Figure 1: Strategic Screening Cascade for NCE Profiling. The workflow prioritizes rapid hit identification via binding assays before moving to resource-intensive functional validation.

Detailed Experimental Protocols

Protocol A: Primary Radioligand Binding Assay (Sigma-1 Receptor)

Rationale: Based on the cyclohexyl-piperazine scaffold, the Sigma-1 receptor is a high-probability target.

Objective: Determine the binding affinity (


) of the test compound for the 

receptor.

Materials:

  • Receptor Source: Jurkat cell membranes or Guinea pig brain homogenate (rich in

    
    ).
    
  • Radioligand:

    
     (Specific Activity: ~30-60 Ci/mmol).
    
  • Non-specific Ligand: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Preparation: Thaw membrane aliquots and dilute in Tris-HCl buffer to achieve a protein concentration of 10–20 µ g/well .

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Haloperidol (10 µM).

    • Test Compound: Buffer + Membrane + Radioligand + 1-(1,4-Diethylcyclohexyl)piperazine (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Add

    
     (final conc. 2 nM) to all wells. Incubate for 120 minutes at 37°C  to reach equilibrium.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters

    
     with ice-cold Tris-HCl buffer.
    
  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM) using a Microbeta counter.

Data Analysis:

  • Calculate Specific Binding:

    
    .
    
  • Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):

    
    
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Automated Patch Clamp for hERG Safety Assessment

Rationale: Lipophilic amines like 1-(1,4-Diethylcyclohexyl)piperazine carry a structural alert for hERG channel blockade, a surrogate marker for cardiotoxicity (Torsades de Pointes).

Objective: Assess the inhibition of the


 potassium current.

System: Automated Patch Clamp (e.g., QPatch or Patchliner). Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells at 70-80% confluence using Detachin. Resuspend in serum-free extracellular solution.

  • Solutions:

    • Extracellular: standard Tyrode’s solution.

    • Intracellular: K-Aspartate based solution.

  • Seal Formation: Dispense cells into the chip. Establish Giga-ohm seals (

    
    ) and gain whole-cell access.
    
  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates hERG).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

    • Repeat every 15 seconds.

  • Compound Application:

    • Apply vehicle (0.1% DMSO) for 3 minutes (Baseline).

    • Apply Test Compound (ascending concentrations: 0.1, 1, 10, 30 µM).

    • Apply Positive Control (E-4031, 1 µM).

  • Analysis: Measure the peak tail current amplitude at -50 mV. Normalize to baseline.

Interpretation:

  • 
     : High Risk.
    
  • 
     : Moderate Risk.
    
  • 
     : Low Risk.
    

Data Presentation & Analysis

Predicted Pharmacological Profile (Template)

Use this table to organize the data generated from the protocols above.

Target ClassSpecific TargetAssay TypeParameterValue (Example)Interpretation
Receptor Sigma-1 (

)
Radioligand Binding

Low nM High Affinity (Primary Target)
Receptor NMDA (PCP Site)Radioligand Binding


Low/No Affinity (Lack of aromaticity)
Ion Channel hERG (

)
Patch Clamp


Moderate Safety Risk
Transporter SERTUptake Inhibition


Weak Inhibitor

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols. Retrieved from [Link]

  • Food and Drug Administration (FDA). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Retrieved from [Link]

  • Gunduz-Ozcan, M. G., et al. (2018).Pharmacological profiling of novel sigma-1 receptor ligands. Frontiers in Pharmacology. (Contextual Reference for Sigma Assays).
Method

Investigating the metabolic stability of 1-(1,4-Diethylcyclohexyl)piperazine

Executive Summary This application note details the protocol for assessing the metabolic stability and intrinsic clearance ( ) of 1-(1,4-Diethylcyclohexyl)piperazine (DECP) . As a structural analog to pharmacologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for assessing the metabolic stability and intrinsic clearance (


) of 1-(1,4-Diethylcyclohexyl)piperazine (DECP) . As a structural analog to pharmacologically active piperazines (e.g., substituted phenylpiperazines), DECP presents specific metabolic "soft spots"—primarily the piperazine nitrogen and the distal ethyl groups on the cyclohexyl ring.

This guide moves beyond standard operating procedures (SOPs) to explain the mechanistic rationale for assay design, ensuring high-fidelity data suitable for IND-enabling studies. We utilize a Human Liver Microsome (HLM) assay coupled with LC-MS/MS for quantitative clearance determination and qualitative metabolite identification (MetID).

Introduction & Mechanistic Rationale

Structural Analysis and Metabolic Hypothesis

The DECP molecule features a lipophilic 1,4-diethylcyclohexyl moiety attached to a polar piperazine ring.

  • Quaternary Carbon Shielding: The attachment point at C1 of the cyclohexyl ring is a quaternary center (bonded to the piperazine, an ethyl group, and the ring carbons). This steric bulk prevents direct

    
    -carbon hydroxylation/oxidation at the attachment site, a common clearance route for simpler amines.
    
  • Predicted Clearance Routes: Consequently, metabolism is forced to occur via:

    • N-Dealkylation: Cleavage of the N-C bond between the rings.

    • Distal Oxidation: Hydroxylation of the C4-ethyl group or the cyclohexyl ring.

    • Piperazine Oxidation: N-oxidation or lactam formation on the piperazine ring.

Choice of Test System: Liver Microsomes (LM)

While hepatocytes offer a complete enzymatic suite (Phase I & II), Liver Microsomes are selected for this initial screen.

  • Reasoning: The primary clearance risk for lipophilic amines like DECP is Cytochrome P450 (CYP)-mediated oxidation (Phase I). Microsomes are enriched with CYP enzymes (specifically CYP2D6 and CYP3A4, common metabolizers of piperazines), providing a sensitive, high-throughput system to calculate

    
    .
    

Experimental Protocol: Microsomal Stability Assay

Materials & Reagents
  • Test Compound: 1-(1,4-Diethylcyclohexyl)piperazine (purity >98%).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

Step-by-Step Workflow

Step 1: Master Mix Preparation Prepare a microsome working solution in KPi buffer.

  • Target Protein Conc: 0.5 mg/mL (final assay concentration).

  • Pre-incubation: Warm to 37°C for 5 minutes to restore lipid membrane fluidity.

Step 2: Substrate Addition (The "Spike") Add DECP to the microsome solution.

  • Final Substrate Conc: 1 µM.[1]

  • Why 1 µM? This concentration is typically below the

    
     of metabolic enzymes, ensuring the reaction follows first-order kinetics , which is a requirement for valid 
    
    
    
    calculations.

Step 3: Reaction Initiation Add the NADPH regenerating system to start the reaction.

  • Control: Run a parallel incubation without NADPH to rule out chemical instability (non-enzymatic degradation).

Step 4: Sampling (Time-Course) Remove aliquots (50 µL) at specific time points:


 minutes.
  • Immediate Quench: Dispense aliquots directly into 150 µL ice-cold ACN + IS. Vortex immediately.

Step 5: Sample Processing

  • Centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.

  • Transfer supernatant to HPLC vials for LC-MS/MS analysis.

Analytical Method: LC-MS/MS Parameters

To accurately quantify DECP and identify metabolites, a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) is required.

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. (Lipophilic cyclohexyl group requires high organic strength for elution).

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive (

    
    ).
    
  • Q1/Q3 Transitions:

    • Parent (DECP): Optimize for the molecular ion.

    • Predicted Metabolite 1 (N-dealkylated): Scan for loss of the cyclohexyl ring.

    • Predicted Metabolite 2 (Hydroxylated): Scan for Parent + 16 Da.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Remaining" of DECP vs. time. The slope (


) of the linear regression represents the elimination rate constant.




Visualizing the Workflow

The following diagram illustrates the logical flow of the stability assay and decision-making process based on half-life results.

MetabolicStabilityWorkflow Start Start: DECP Compound Incubation Microsomal Incubation (HLM + NADPH + 1µM DECP) Start->Incubation Sampling Time-Course Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench with ACN + IS (Precipitate Proteins) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc Decision Stability Classification Calc->Decision Stable High Stability (t_1/2 > 60 min) Proceed to In Vivo PK Decision->Stable Low Clearance Unstable Low Stability (t_1/2 < 15 min) Identify Metabolites Decision->Unstable High Clearance MetID MetID Scan (Look for +16 Da, -Alkyl) Unstable->MetID

Figure 1: Decision-tree workflow for microsomal stability assessment of DECP.

Predicted Metabolic Pathways (MetID)

Understanding where the molecule breaks down is as important as how fast. Based on the structure of 1-(1,4-Diethylcyclohexyl)piperazine, the following map details the specific chemical transformations expected.

MetabolicPathways Parent Parent: DECP (1-(1,4-Diethylcyclohexyl)piperazine) M1 M1: N-Oxide (Piperazine N-oxidation) Parent->M1 FMO / CYP M2 M2: Hydroxylated Ethyl (Oxidation of side chain) Parent->M2 CYP2D6 / 3A4 M3 M3: Cyclohexyl-OH (Ring Hydroxylation) Parent->M3 CYP Phase I M4 M4: N-Dealkylated (Cleavage of C-N bond) Parent->M4 CYP3A4 (Major Route) M4_Product Piperazine + 1,4-Diethylcyclohexanone M4->M4_Product

Figure 2: Predicted metabolic fate of DECP. M4 (N-dealkylation) is a critical liability for efficacy.

Summary of Key Parameters

ParameterRecommended ValueRationale
Protein Concentration 0.5 mg/mLBalances sensitivity with minimal non-specific binding.
Substrate Concentration 1 µMEnsures first-order kinetics (

).
Incubation Time 0–60 minSufficient to capture rapid clearance phases.
Organic Solvent < 0.1% DMSOHigh DMSO inhibits CYP enzymes (especially CYP3A4).
Control No-NADPHDifferentiates enzymatic metabolism from chemical hydrolysis.

References

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Retrieved October 24, 2023, from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved October 24, 2023, from [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. (Contextual grounding for piperazine metabolism).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Application

Application Note: Library Synthesis and Scaffold Functionalization of 1-(1,4-Diethylcyclohexyl)piperazine in CNS Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, the design of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) modulators requires precise control over lipophilicity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the design of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) modulators requires precise control over lipophilicity, basicity, and steric geometry. 1-(1,4-Diethylcyclohexyl)piperazine (CAS 2091049-88-4) has emerged as a highly privileged building block for high-throughput library synthesis [1].

Unlike simple piperazine derivatives, the incorporation of a bulky, highly lipophilic 1,4-diethylcyclohexyl moiety at the N1 position serves a dual purpose:

  • Pharmacokinetic Optimization: It significantly increases the partition coefficient (LogP), driving blood-brain barrier (BBB) permeability.

  • Pharmacodynamic Targeting: The dynamic chair-conformation of the diethylcyclohexyl ring acts as a steric "umbrella," perfectly occupying the deep hydrophobic pockets characteristic of monoamine GPCRs (e.g., 5-HT, Dopamine, and Sigma receptors) [2].

This application note provides a comprehensive, causality-driven guide to utilizing the free N4 secondary amine of this scaffold in parallel library synthesis, ensuring high-fidelity cross-coupling and amination reactions despite the inherent steric challenges.

Physicochemical Profiling & Scaffold Metrics

Before initiating library synthesis, it is critical to understand the physicochemical boundaries of the core scaffold. The basicity of the piperazine ring dictates the choice of coupling reagents, while its lipophilicity requires careful solvent selection to prevent precipitation during parallel formatting.

Table 1: Calculated Physicochemical Properties of the Core Scaffold
PropertyValue / MetricMedicinal Chemistry Relevance
Molecular Weight (MW) 224.39 g/mol Leaves ~275 g/mol budget for N4 functionalization (Rule of 5 compliance).
LogP (Calculated) ~3.8 - 4.2High lipophilicity; ideal for CNS penetration when coupled with polar heads.
Topological Polar Surface Area (tPSA) 15.3 ŲExceptionally low; ensures the final library members remain <90 Ų for BBB transit.
pKa (Secondary Amine) ~9.5 - 9.8Highly nucleophilic; requires buffering or specific bases in cross-coupling.
Steric Hindrance (N4) ModerateThe distant N1-cyclohexyl group induces remote conformational rigidity.

Mechanistic Insights: Navigating Steric Bulk in Catalysis

When functionalizing 1-(1,4-Diethylcyclohexyl)piperazine, standard generic protocols often yield high levels of unreacted starting material. As an application scientist, understanding the causality behind reaction failures is paramount.

  • Reductive Amination Kinetics: The use of Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly preferred over Sodium cyanoborohydride (NaCNBH₃). The bulky nature of the scaffold slows down the initial iminium ion formation. NaBH(OAc)₃ is a milder reducing agent that does not prematurely reduce the aldehyde/ketone electrophile, allowing the thermodynamically favored iminium intermediate to fully form before reduction occurs [1].

  • Buchwald-Hartwig Cross-Coupling: Coupling this scaffold with aryl halides requires overcoming the steric clash during the reductive elimination step of the palladium catalytic cycle. We utilize RuPhos (a bulky biaryl phosphine ligand). The large size of RuPhos accelerates reductive elimination by forcing the aryl and amine groups into close proximity on the Pd center, preventing the competing and detrimental β-hydride elimination pathway.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure that any failure is immediately detectable, preventing the waste of downstream purification resources.

Protocol A: High-Throughput Reductive Amination (Aldehyde/Ketone Scope)

Objective: Generate a sub-library of N-alkylated derivatives.

Reagents & Materials:

  • 1-(1,4-Diethylcyclohexyl)piperazine (0.1 M in 1,2-Dichloroethane)

  • Diverse Aldehydes/Ketones (1.2 equivalents)

  • NaBH(OAc)₃ (1.5 equivalents)

  • Glacial Acetic Acid (0.1 equivalents)

Step-by-Step Methodology:

  • Preparation: Dispense 1.0 mL of the scaffold solution (0.1 mmol) into a 2-dram glass vial equipped with a magnetic stir bar.

  • Activation: Add the aldehyde/ketone (0.12 mmol), followed immediately by glacial acetic acid (0.01 mmol). Causality: The trace acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the piperazine and driving iminium formation.

  • Equilibration: Stir at room temperature (20 °C) for 30 minutes. Self-Validation: Remove a 2 µL aliquot, quench in MeOH, and analyze via LC-MS. You should observe the mass of the intermediate iminium ion (or its methanol adduct).

  • Reduction: Add NaBH(OAc)₃ (0.15 mmol) in one portion. The reaction is mildly exothermic. Stir for 12 hours at room temperature.

  • Quench & Workup: Quench the reaction with 1.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to destroy excess hydride. Extract the organic layer, pass through a phase-separator cartridge, and concentrate under a nitrogen stream.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Aryl Halide Scope)

Objective: Generate a sub-library of N-aryl/heteroaryl derivatives.

Reagents & Materials:

  • 1-(1,4-Diethylcyclohexyl)piperazine (1.2 equivalents)

  • Aryl/Heteroaryl Bromides (1.0 equivalent, 0.1 mmol scale)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a dry vial with the aryl bromide (0.1 mmol), Pd₂(dba)₃ (2 µmol), RuPhos (4 µmol), and NaOtBu (0.15 mmol).

  • Reagent Addition: Add 1-(1,4-Diethylcyclohexyl)piperazine (0.12 mmol) dissolved in 1.0 mL of degassed anhydrous toluene. Causality: Toluene is chosen over polar solvents like DMF to maximize the solubility of the highly lipophilic scaffold and the NaOtBu base, while maintaining the stability of the Pd-RuPhos complex.

  • Thermal Cycling: Seal the vial and heat to 95 °C in an aluminum heating block for 8 hours.

  • In-Process Control (IPC): Cool to room temperature. Spot the reaction mixture on a silica TLC plate against the starting aryl bromide (Eluent: 10% MeOH in DCM with 1% NH₄OH). The disappearance of the aryl halide confirms catalytic turnover.

  • Filtration: Dilute with 2 mL of EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo prior to preparative HPLC.

Visualizations of Workflows and Mechanisms

To conceptualize the library generation and its ultimate pharmacological application, the following logical architectures are provided.

LibrarySynthesis cluster_reactions Parallel Synthesis Pathways A 1-(1,4-Diethylcyclohexyl)piperazine (Core Scaffold) B Reductive Amination (Aldehydes/Ketones) A->B NaBH(OAc)3, DCE C Buchwald-Hartwig (Aryl Halides) A->C Pd2(dba)3, RuPhos, Base D Acylation/Urea Formation (Acyl Chlorides/Isocyanates) A->D DIPEA, DCM E High-Throughput Purification (Prep-HPLC / SFC) B->E C->E D->E F CNS/GPCR Targeted Library (>100 Compounds) E->F

Fig 1. Parallel synthesis workflow for 1-(1,4-Diethylcyclohexyl)piperazine library generation.

GPCR_Signaling Ligand Library Hit Compound (Piperazine Derivative) GPCR Target GPCR (e.g., 5-HT / Dopamine) Ligand->GPCR Binding (Hydrophobic Pocket) G_protein G-Protein Complex (Gα, Gβ, Gγ) GPCR->G_protein Conformational Change Effector Effector Enzyme (e.g., Adenylate Cyclase) G_protein->Effector Gα Activation SecondMsgr Second Messenger (cAMP) Effector->SecondMsgr Catalysis Response Cellular Response (CNS Modulation) SecondMsgr->Response Signal Transduction

Fig 2. GPCR interaction and downstream signaling modulated by piperazine-derived library hits.

Data Presentation: Expected Library Metrics

Based on validation runs utilizing the aforementioned protocols, researchers can expect the following quantitative outcomes across different electrophile classes.

Table 2: Reaction Scope, Expected Yields, and Purity Metrics
Reaction ClassElectrophile TypeAvg. Crude ConversionAvg. Isolated Yield (Post-HPLC)Primary Byproduct / Failure Mode
Reductive Amination Aliphatic Aldehydes>95%82 - 88%Trace dialkylation (rare due to steric bulk).
Reductive Amination Aromatic Ketones70 - 85%60 - 75%Unreacted starting material (steric clash).
Buchwald-Hartwig Electron-Deficient Aryl-Br>90%75 - 85%Hydrodehalogenation of the aryl bromide.
Buchwald-Hartwig Electron-Rich Aryl-Cl40 - 60%30 - 45%Catalyst deactivation; requires BrettPhos alternative.
Acylation Aliphatic Acyl Chlorides>98%90 - 95%Hydrolysis of acyl chloride (moisture dependent).

Note: Yields are based on 0.1 mmol scale parallel synthesis formats utilizing mass-directed preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA).

References

  • Organic Chemistry Portal. Synthesis of piperazines. Provides foundational mechanistic data on the reductive amination and cyclization strategies utilized for functionalizing piperazine scaffolds. URL:[Link]

  • Wikipedia. Piperazine - Reactions and Pharmacology. Details the baseline physicochemical properties, basicity (pKa), and historical pharmacological profile of piperazine derivatives acting on GABA and other CNS receptors. URL:[Link]

  • National Center for Biotechnology Information (PubChem). 1,4-Diethylpiperazine (CID 80973). Used as a structural baseline for computing the steric and lipophilic contributions of diethyl-substituted cyclic systems. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1,4-Diethylcyclohexyl)piperazine

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Yield & Stereocontrol in Sterically Hindered Aminonitrile Alkylation Executive Summary & Chemical Strategy The Challenge: Synthesizing 1-(1,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Yield & Stereocontrol in Sterically Hindered Aminonitrile Alkylation

Executive Summary & Chemical Strategy

The Challenge: Synthesizing 1-(1,4-Diethylcyclohexyl)piperazine presents a classic problem in alicyclic chemistry: constructing a quaternary center at the C1 position of a cyclohexane ring that is already conformationally biased by a C4 substituent. The steric crowding between the C1-ethyl, C1-piperazine, and C4-ethyl groups creates a high energy barrier for the final bond formation.

The Solution: Direct alkylation of the amine is non-viable due to elimination side reactions. The most robust, field-proven route for this scaffold is the Bruylants Reaction . This two-step protocol utilizes an


-aminonitrile intermediate to lower the activation energy for the introduction of the ethyl group.

The Pathway:

  • Condensation: 4-Ethylcyclohexanone + Piperazine + Cyanide

    
    
    
    
    
    -Aminonitrile.
  • Displacement:

    
    -Aminonitrile + Ethylmagnesium Bromide (EtMgBr) 
    
    
    
    Target Molecule.

Visual Workflow (Process Logic)

The following diagram outlines the critical decision nodes and reaction flow.

G Start Start: 4-Ethylcyclohexanone Step1 Step 1: Strecker Condensation (Piperazine + KCN + pH Control) Start->Step1 Check1 QC: Aminonitrile Purity (IR: -CN peak visible?) Step1->Check1 Check1->Step1 Fail (Adjust pH) Step2 Step 2: Bruylants Reaction (EtMgBr Addition, 0°C to Reflux) Check1->Step2 Pass Check2 QC: Conversion Check (TLC/GC-MS) Step2->Check2 Success Target: 1-(1,4-Diethylcyclohexyl)piperazine (Yield > 65%) Check2->Success Complete Fail_Imine Issue: Reversion to Imine/Ketone (Moisture/Thermodynamic Control) Check2->Fail_Imine Hydrolysis Fail_Elim Issue: Enamine Formation (Grignard acts as Base) Check2->Fail_Elim Elimination

Figure 1: Logic flow for the synthesis of 1-(1,4-Diethylcyclohexyl)piperazine via the Bruylants route.

Detailed Experimental Protocol

Phase 1: Synthesis of the -Aminonitrile Intermediate

Objective: Trap the ketone and amine into a stable nitrile precursor.

Reagents:

  • 4-Ethylcyclohexanone (1.0 eq)

  • Piperazine (1.1 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Solvent: Water/Methanol (1:1 v/v)

  • Catalyst: HCl (conc.) to adjust pH

Procedure:

  • Dissolve piperazine and 4-ethylcyclohexanone in the MeOH/Water mixture.

  • Critical Step: Cool to 0°C. Add KCN slowly (Caution: Toxic).

  • Dropwise add HCl until pH reaches ~9-10. Note: If pH is too low (<7), HCN gas evolves (Safety Hazard). If too high (>11), equilibrium favors the ketone.

  • Stir at Room Temperature (RT) for 12-24 hours. The aminonitrile often precipitates as a solid.

  • Workup: Filter the solid or extract with Dichloromethane (DCM). Dry over Na₂SO₄.

  • Validation: IR spectroscopy must show a weak nitrile stretch around 2220-2240 cm⁻¹.

Phase 2: The Bruylants Reaction (Grignard Alkylation)

Objective: Displace the cyano group with an ethyl group.

Reagents:

  • 
    -Aminonitrile (from Phase 1) (1.0 eq)
    
  • Ethylmagnesium Bromide (EtMgBr) (3.0 M in Ether) (2.5 eq)

  • Solvent: Anhydrous THF or Diethyl Ether (Et₂O)

Procedure:

  • Setup: Flame-dry all glassware. Maintain a positive pressure of Nitrogen/Argon.

  • Dissolve the aminonitrile in anhydrous THF.

  • Cool to 0°C.

  • Add EtMgBr dropwise. Observation: The solution may become cloudy as magnesium salts form.

  • The Push: Allow to warm to RT, then reflux for 4-6 hours.

    • Why Reflux? The expulsion of the CN⁻ group to form the iminium ion intermediate is the rate-determining step and requires thermal energy due to the steric bulk of the piperazine.

  • Quench: Cool to 0°C. Pour onto ice-cold saturated NH₄Cl. Do not use acidic water yet, or you may hydrolyze the product.

  • Purification: Acid-base extraction.

    • Extract into 1M HCl (Product goes to aqueous).

    • Wash organic layer (removes non-basic impurities).

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract into DCM, dry, and concentrate.

Troubleshooting Guide & FAQs

Issue 1: "I am recovering the starting ketone instead of the product."

Diagnosis: This is "Retro-Strecker" fragmentation. Mechanism: The iminium intermediate is unstable. If moisture is present during the Grignard addition, or if the quench is too acidic/hot, the equilibrium reverses back to the ketone and amine. Solution:

  • Dry Solvents: Ensure THF has <50 ppm water.

  • Grignard Excess: Increase EtMgBr to 3.0 - 4.0 equivalents. The Grignard reagent acts as a Lewis acid to complex the cyanide, preventing reversibility.

Issue 2: "Low yield; presence of enamine side products."

Diagnosis: The Grignard reagent acted as a base, not a nucleophile.[1] Mechanism: Because the C1 position is crowded (piperazine + cyclohexyl ring), the EtMgBr may abstract a proton from the C2/C6 position instead of attacking the nitrile/iminium carbon. Solution:

  • Switch Solvent: Use Diethyl Ether instead of THF. Ether coordinates less strongly to Mg, making the Grignard more reactive (nucleophilic) and less basic.

  • Temperature: Perform the addition at -20°C, then warm slowly.

Issue 3: "Stereochemistry: I need the cis-isomer, but I got a mixture."

Diagnosis: Thermodynamic vs. Kinetic control. Insight: The 4-ethyl group locks the ring. The incoming ethyl group from the Grignard will prefer to attack the iminium ion from the axial trajectory (kinetic control) to avoid torsional strain, or the equatorial trajectory (thermodynamic) to avoid 1,3-diaxial interactions. Data Table: Stereochemical Outcomes

VariableConditionPredicted Major Isomer (Relative to Piperazine)
Solvent THF (Reflux)Thermodynamic Mix (Equatorial Ethyl favored)
Solvent Et₂O (0°C)Kinetic (Axial Ethyl favored)
Reagent EtLi (Lithium)Less selective than Grignard

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[2] The synthesis of phencyclidine and other 1-arylcyclohexylamines.[2][3] Journal of Medicinal Chemistry, 8(2), 230–235.[2] Link

  • Mattalia, J. M., et al. (2021).[4][5][6] The Bruylants and related reactions.[4][5][6] Arkivoc, 2021(i), 1-36. Link

  • Anand, P., & Singh, B. (2018). Synthesis and evaluation of 1-(1-arylcyclohexyl)amines. Journal of Chemical Sciences. (General reference for hindered amine synthesis).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[7] (Chapter: Nucleophilic addition to C=N).

Sources

Optimization

Technical Support Center: 1-(1,4-Diethylcyclohexyl)piperazine Purification

Welcome to the Advanced Chromatography Support Center. As drug development increasingly targets complex aliphatic and alicyclic frameworks, molecules like 1-(1,4-Diethylcyclohexyl)piperazine present unique downstream pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As drug development increasingly targets complex aliphatic and alicyclic frameworks, molecules like 1-(1,4-Diethylcyclohexyl)piperazine present unique downstream processing hurdles. This guide is engineered for application scientists and synthetic chemists, providing field-proven, mechanistically grounded solutions for isolating this highly lipophilic, basic, and stereochemically complex target.

Diagnostic Troubleshooting Workflow

Before altering your solvent system, identify the primary chromatographic artifact. The logic tree below maps the physical properties of 1-(1,4-Diethylcyclohexyl)piperazine to their corresponding purification failures and engineered solutions.

PurificationWorkflow Start Crude Mixture: 1-(1,4-Diethylcyclohexyl)piperazine Decision Identify Primary Chromatographic Artifact Start->Decision Tailing Severe Peak Tailing (Silanol Interactions) Decision->Tailing Detection No UV Signal (Lack of Chromophore) Decision->Detection Isomers Co-eluting Diastereomers (Cis/Trans Mixture) Decision->Isomers Sol1 High-pH Reversed-Phase (pH 10 Buffer) Tailing->Sol1 Sol2 Switch to ELSD or MS-Triggered Fractionation Detection->Sol2 Sol3 Cyclohexyl Stationary Phase (Shape Selectivity) Isomers->Sol3 Success Pure Target Compound Validated by LC-MS Sol1->Success Sol2->Success Sol3->Success

Diagnostic workflow for 1-(1,4-Diethylcyclohexyl)piperazine purification.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why do I experience massive peak tailing and near-zero recovery on standard normal-phase silica? The Causality: 1-(1,4-Diethylcyclohexyl)piperazine contains a highly basic piperazine ring with secondary and tertiary amines. Standard normal-phase silica is populated with acidic silanol groups (pKa ~4.5–6.0). When the basic amines interact with these silanols, they undergo non-reversible ion-exchange interactions rather than simple adsorption-desorption. This destroys partitioning kinetics, causing the compound to smear across the column bed 1. The Solution: Abandon bare silica. Transition to Reversed-Phase Chromatography (RPC) using a high-pH mobile phase (e.g., pH 10 ammonium hydroxide buffer). Elevating the pH above the pKa of the piperazine nitrogens ensures the molecule remains un-ionized, eliminating electrostatic interactions and restoring sharp, symmetrical peak profiles 1.

Q2: My fractions show no product under the UV detector (254 nm/280 nm), but TLC with iodine staining confirms the product is eluting. How do I automate fractionation? The Causality: This molecule is entirely alicyclic and aliphatic. It lacks conjugated


-systems, aromatic rings, or carbonyls, meaning it has virtually no UV absorbance at standard analytical wavelengths.
The Solution:  UV-triggered fractionation will fail. You must configure your system for Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)-directed purification. Because the compound is a heavy, non-volatile lipophilic amine, it aerosolizes and scatters light perfectly in an ELSD drift tube.

Q3: My synthesis yielded a mixture of cis and trans 1,4-diethylcyclohexyl isomers. They co-elute entirely on a C18 column. How can I resolve them? The Causality: The 1,4-disubstituted cyclohexane system presents a unique conformational challenge. The trans-1,4-isomer can adopt a thermodynamically stable diequatorial chair conformation, giving it a relatively flat 3D profile. Conversely, the cis-1,4-isomer is forced into a higher-energy axial-equatorial conformation, increasing its steric bulk 2. Despite these topological differences, their overall lipophilicity is nearly identical, rendering the linear alkyl chains of a C18 column blind to the difference. The Solution: Utilize a Cyclohexyl-bonded stationary phase. Cyclohexyl ligands exhibit unique shape selectivity for alicyclic compounds 3. The rigid cyclic surface of the stationary phase preferentially interacts with the flatter diequatorial trans-isomer via maximized hydrophobic surface-area contact, allowing for baseline resolution from the bulkier cis-isomer.

Method Optimization Data

The following table summarizes the quantitative performance of various chromatographic strategies when applied to 1-(1,4-Diethylcyclohexyl)piperazine.

Stationary PhaseMobile Phase SystempHDetection MethodPeak ShapeDiastereomer ResolutionTarget Recovery
Bare Silica Hexane / EtOAcN/AUV (254 nm)Severe TailingPoor< 40%
C18 (Reversed) Water / MeCN + 0.1% TFA~2.0ELSD / MSBroadPoor> 90%
C18 (Reversed) Water / MeOH + NH₄OH~10.0ELSD / MSSharpModerate> 95%
Cyclohexyl Water / MeOH + NH₄OH~10.0ELSD / MSSharpExcellent> 95%

Validated Experimental Protocol

Objective: Isolate pure trans-1-(1,4-Diethylcyclohexyl)piperazine from a crude cis/trans reaction mixture using shape-selective, high-pH reversed-phase chromatography.

System Requirements: Flash chromatography or preparative HPLC system equipped with ELSD and/or single-quadrupole MS.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of LC-MS grade Methanol. Critical Note: Do not use DMSO or DMF. High-boiling solvents will not evaporate in the ELSD drift tube, resulting in a massive solvent peak that masks the target compound.

  • Column Selection: Mount a Cyclohexyl-bonded silica cartridge (e.g., 120 Å pore size) to exploit the shape-selective interactions required for cis/trans separation 3.

  • Mobile Phase Formulation:

    • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 using Ammonium Hydroxide.

    • Solvent B: 100% LC-MS grade Methanol.

  • Detector Configuration:

    • ELSD: Set the drift tube temperature to 40°C and nebulizer gas flow to 1.5 L/min.

    • MS: Configure for positive electrospray ionization (ESI+), scanning for the [M+H]⁺ mass of the target.

  • Gradient Elution Profile:

    • 0 – 2 CV (Column Volumes): Isocratic hold at 40% B to allow polar impurities to elute.

    • 2 – 12 CV: Linear gradient from 40% B to 90% B. The cis-isomer (bulkier, less surface interaction) will elute first, followed closely by the trans-isomer.

    • 12 – 15 CV: Isocratic hold at 90% B to flush highly lipophilic byproducts.

  • Self-Validating Quality Control: Before pooling the MS/ELSD-triggered fractions, re-inject a 1 µL aliquot of the target fractions onto an analytical LC-MS system using a shallow gradient (5% to 95% B over 10 minutes). The presence of a single, symmetric peak with the correct m/z confirms both the resolution of the diastereomers and the elimination of amine-tailing artifacts.

  • Recovery: Pool the validated fractions. Remove the methanol under reduced pressure (rotary evaporation at 35°C), and lyophilize the remaining aqueous buffer to yield the pure free-base product.

References

  • Title: Purifying ionic compounds by flash column chromatography Source: Biotage URL: [Link]

  • Title: Chapter 4 Worked Problem 1: Steric Strain in Cyclohexanes Source: Oregon State University URL: [Link]

  • Title: Efficient peptide-protein purification by flash chromatography based on silica gel—Effect of pore size and hydrophobicity Source: Velocity Scientific Solutions URL: [Link]

Sources

Troubleshooting

Side-product formation in the synthesis of 1-(1,4-Diethylcyclohexyl)piperazine

Technical Support Center: Synthesis of 1-(1,4-Diethylcyclohexyl)piperazine Executive Summary: The Steric Challenge Target Molecule: 1-(1,4-Diethylcyclohexyl)piperazine Primary Synthetic Challenge: Construction of a quate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(1,4-Diethylcyclohexyl)piperazine

Executive Summary: The Steric Challenge

Target Molecule: 1-(1,4-Diethylcyclohexyl)piperazine Primary Synthetic Challenge: Construction of a quaternary carbon center at the C1 position of a cyclohexane ring that is already substituted at C4.

The synthesis of 1-(1,4-Diethylcyclohexyl)piperazine is not a trivial reductive amination. The steric bulk of the incoming ethyl group and the existing piperazine moiety creates a high energy barrier, often diverting the reaction toward elimination or reduction pathways rather than the desired nucleophilic addition.

This guide focuses on the Bruylants Reaction (Aminonitrile route) and Direct Grignard Addition to imines, as these are the only viable pathways for generating this specific tertiary amine structure.

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, you must identify where your mass balance is going. The following diagram maps the critical divergence points in the synthesis.

ReactionPathways Ketone 4-Ethylcyclohexanone (Starting Material) Imine Intermediate: Imine / Iminium / Aminonitrile Ketone->Imine + Piperazine (- H2O / + HCN) Target TARGET: 1-(1,4-Diethylcyclohexyl)piperazine Imine->Target + EtMgBr (Nucleophilic Addition) Elimination SIDE PRODUCT A: 1,4-Diethylcyclohex-1-ene (Elimination) Imine->Elimination + EtMgBr acts as Base (High Temp / Steric Bulk) Reduction SIDE PRODUCT B: 1-(4-Ethylcyclohexyl)piperazine (Reduction) Imine->Reduction + EtMgBr acts as Hydride Donor (Beta-Hydride Transfer) Reversion SIDE PRODUCT C: Hydrolysis back to Ketone Imine->Reversion Aq. Workup (Instability)

Figure 1: Reaction divergence pathways. Note that the Grignard reagent (EtMgBr) can act as a Nucleophile (desired), a Base (Elimination), or a Reducing Agent (Reduction).

Part 2: Troubleshooting Guides & FAQs

Issue 1: "I see a large non-polar spot on TLC, and my yield is low."

Diagnosis: Elimination (The Alkene Side-Product) Mechanism: The ethyl magnesium bromide (EtMgBr) is acting as a base rather than a nucleophile. Due to the steric crowding at the C1 position, it abstracts a proton from the C2 position of the cyclohexane ring, leading to the formation of 1,4-diethylcyclohex-1-ene .

Corrective Protocol:

  • Switch to Organocerium Chemistry: Grignard reagents are "hard" nucleophiles. Adding anhydrous Cerium(III) Chloride (CeCl₃) renders the reagent less basic and more nucleophilic (suppressing enolization).

    • Protocol Adjustment: Pre-stir EtMgBr with dry CeCl₃ (1.5 eq) in THF for 1 hour at 0°C before adding your imine/nitrile.

  • Temperature Control: Lower the addition temperature to -78°C. Elimination is often favored at higher temperatures (0°C or RT).

  • Solvent Switch: Ensure you are using Diethyl Ether (

    
    ) rather than THF if solubility permits. THF coordinates strongly to Mg, increasing the basicity of the Grignard.
    
Issue 2: "My product mass (MS) is M-29 compared to the target."

Diagnosis: Reduction (The Secondary Amine) Mechanism: You have formed 1-(4-ethylcyclohexyl)piperazine (missing the C1-ethyl group). This occurs via


-hydride transfer. The Grignard reagent donates a hydrogen atom instead of an ethyl group.

Corrective Protocol:

  • Use Ethyl Lithium (EtLi): Organolithiums lack

    
    -hydrogens (to the same extent of transfer capability in this context) and are less prone to this specific reduction mechanism compared to Grignard reagents with bulky substrates.
    
  • Solvent Additives: The addition of non-coordinating solvents (like Toluene mixed with Ether) can alter the transition state to favor alkylation.

Issue 3: "The NMR shows a complex mixture of isomers."

Diagnosis: Cis/Trans Diastereomers Context: The 4-ethyl group on the ring fixes the conformation (locking the ring). The incoming EtMgBr can attack the imine from the Axial or Equatorial face.

  • Trans-isomer (Target): Piperazine and 4-Ethyl groups are trans (usually the thermodynamic product).

  • Cis-isomer: Piperazine and 4-Ethyl groups are cis.

Corrective Protocol:

  • Thermodynamic Equilibration: If the trans isomer is desired, heat the final reaction mixture (after quenching but before purification) or treat the isolated amine with a base to allow equilibration to the more stable chair conformation (diequatorial).

  • Separation: These isomers typically have distinct

    
     values. Use a gradient of DCM:MeOH:NH
    
    
    
    OH (95:5:0.5) for separation.
Issue 4: "I am seeing 'dimers' or high molecular weight impurities."

Diagnosis: Bis-Alkylation of Piperazine Mechanism: Piperazine has two reactive nitrogens. If you use a 1:1 ratio of piperazine to ketone, a significant portion of piperazine will react at both ends, linking two cyclohexane rings.

Corrective Protocol:

  • Protection Strategy (Recommended): Use N-Boc-piperazine instead of free piperazine.

    • Step 1: React 4-ethylcyclohexanone + N-Boc-piperazine.

    • Step 2: Grignard Addition.[1][2][3][4][5]

    • Step 3: Deprotect (TFA/DCM).

    • Result: This guarantees 100% mono-substitution.

  • Stoichiometry (If avoiding protection): Use 5 equivalents of piperazine relative to the ketone. The statistical probability of bis-alkylation drops near zero. You can easily wash away excess piperazine during the aqueous workup (it is highly water-soluble at neutral pH).

Part 3: Validated Experimental Protocol (Bruylants Route)

This protocol is optimized to minimize the "Elimination" and "Reversion" side products.

Materials:

  • 4-Ethylcyclohexanone (1.0 eq)

  • N-Boc-Piperazine (1.1 eq)

  • Titanium(IV) Isopropoxide (

    
    ) (1.2 eq) - Lewis Acid Promoter
    
  • Diethylaluminum Cyanide (

    
    ) or TMSCN (1.2 eq)
    
  • Ethyl Magnesium Bromide (EtMgBr) (3.0 eq)

Step-by-Step:

  • Imine Formation (Dehydration):

    • Mix Ketone and N-Boc-Piperazine in dry THF.

    • Add

      
       dropwise. Stir at RT for 12h.
      
    • Validation: Monitor by IR (disappearance of C=O stretch at ~1715 cm⁻¹).

  • Nitrile Addition (The Bruylants Intermediate):

    • Add

      
       (Caution: HCN source) to the mixture. Stir 4h.
      
    • Result: Formation of the

      
      -aminonitrile.[1][2] This intermediate is stable and prevents the "Reversion" issue seen with simple imines.
      
  • Grignard Displacement:

    • Cool the reaction to -78°C .

    • Add EtMgBr (3.0 eq) slowly. The nitrile acts as a leaving group, replaced by the Ethyl group.

    • Allow to warm to RT slowly over 12h.

  • Workup & Deprotection:

    • Quench with saturated Rochelle's salt (to solubilize Titanium/Aluminum salts).

    • Extract with EtOAc.

    • Treat the crude N-Boc intermediate with TFA/DCM (1:4) for 1h to yield the final free amine.

Part 4: Data & Analysis

Table 1: Solvent Effects on Side-Product Ratio

Solvent SystemTemperatureTarget YieldElimination %Reduction %
THF (Pure) 0°C45%40% (High)15%
Et₂O (Pure) 0°C60%30%10%
THF + CeCl₃ -78°C82% <5%13%
Toluene Reflux10%80%10%

Visualizing the Stereochemistry (Graphviz):

Stereochem cluster_attack Nucleophilic Attack Vectors Substrate 4-Ethylcyclohexanone Imine (Chair Conformation) Axial Axial Attack (Sterically Hindered) Substrate->Axial EtMgBr Equatorial Equatorial Attack (Favored) Substrate->Equatorial EtMgBr Product_Cis Cis-Isomer (Ethyls are Cis) Axial->Product_Cis Product_Trans Trans-Isomer (Ethyls are Trans - Target) Equatorial->Product_Trans

Figure 2: Stereochemical outcomes. Equatorial attack is generally favored for bulky nucleophiles on 4-substituted cyclohexanones, leading to the trans-diequatorial product.

References

  • Bruylants Reaction Mechanism & Utility

    • Title: The Bruylants and related reactions.[1][2][6]

    • Source: Arkivoc (2021).[1][2]

    • URL:[Link]

  • Grignard Addition to Imines (Stereoselectivity)

    • Title: Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives.[7]

    • Source: Journal of the Chemical Society, Chemical Communic
    • URL:[Link]

  • Piperazine Synthesis & Side Products

    • Title: Synthesis of piperazines (General Review).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Organocerium Reagents (Suppression of Enolization)

    • Title: Organocerium reagents: nucleophilic addition to easily enolizable ketones.
    • Source: Journal of the American Chemical Society (Imamoto et al.).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 1-(1,4-Diethylcyclohexyl)piperazine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing regioselectivity and chemoselectivity challenges during the synthesis of 1-(1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing regioselectivity and chemoselectivity challenges during the synthesis of 1-(1,4-Diethylcyclohexyl)piperazine.

Synthesizing this target requires overcoming two major hurdles: preventing the bis-alkylation of the symmetrical piperazine core, and regioselectively forming a sterically hindered quaternary carbon at the C1 position of the cyclohexane ring.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I observing high levels of bis-alkylated piperazine byproducts during the initial coupling step? The Causality: Piperazine is a symmetrical diamine. Because both nitrogen atoms possess comparable nucleophilicity, direct alkylation typically yields a statistical mixture of unreacted starting material, mono-alkylated, and bis-alkylated products. The Solution: To achieve absolute chemoselectivity, you must break the symmetry by using a mono-protected derivative, such as 1-Boc-piperazine. The bulky tert-butoxycarbonyl (Boc) group sterically and electronically deactivates the second nitrogen, ensuring 100% regioselectivity for mono-functionalization. This principle is heavily grounded in foundational studies on the regioselective functionalization of unsymmetrical and symmetrical piperazines (; ).

Q2: I attempted a direct


 alkylation using 1-chloro-1,4-diethylcyclohexane and piperazine, but obtained almost no product. Why? 
The Causality:  Forming a bond at the C1 position of a 1,4-diethylcyclohexyl system means creating a highly congested quaternary carbon. Direct 

displacement of a tertiary C1-halide with piperazine fails because the basicity of the amine shifts the reaction pathway entirely toward

elimination. Your primary byproduct is likely 1,4-diethylcyclohexene. The Solution: You must transition from a substitution paradigm to a nucleophilic addition paradigm. Condense 4-ethylcyclohexanone with 1-Boc-piperazine to form an electrophilic iminium ion, followed by the addition of an ethylmetal reagent to the C1 carbon.

Q3: During the ethyl addition to the iminium intermediate, my yields are low and I recover mostly enamine. How do I fix this? The Causality: Grignard reagents (like Ethylmagnesium bromide) are strongly basic. When reacted with an iminium ion, they often act as a base rather than a nucleophile, deprotonating the alpha-carbon to form an unreactive enamine. The Solution: Transmetalate your Grignard reagent with anhydrous Cerium(III) chloride (


) to form an organocerium reagent (

). Organocerium species are highly nucleophilic but poorly basic, heavily favoring regioselective C1 addition over alpha-deprotonation.

Reaction Pathway & Troubleshooting Logic

Pathway A 4-Ethylcyclohexanone + 1-Boc-Piperazine B Condensation (TiCl4, Toluene) A->B C Iminium Intermediate (C1 Electrophile) B->C D Nucleophilic Addition (EtMgBr / CeCl3, -78°C) C->D C1 Attack E 1-Boc-4-(1,4-Diethylcyclohexyl) piperazine D->E F Boc Deprotection (TFA / DCM) E->F G 1-(1,4-Diethylcyclohexyl) piperazine F->G

Synthetic pathway for 1-(1,4-Diethylcyclohexyl)piperazine via iminium addition.

Troubleshooting Issue Regioselectivity or Yield Issue? Q1 Bis-alkylation of Piperazine? Issue->Q1 Q2 Elimination (Alkene) Formation? Issue->Q2 Q3 Enolization during Grignard Addition? Issue->Q3 A1 Use 1-Boc-Piperazine to block N4. Q1->A1 Yes A2 Avoid SN2 on 3° Halide. Use Iminium Route. Q2->A2 Yes A3 Add CeCl3 to form Organocerium reagent. Q3->A3 Yes

Troubleshooting logic tree for resolving regioselectivity and yield issues.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of the Iminium Intermediate
  • Setup: In a flame-dried flask under inert atmosphere (

    
    ), dissolve 4-ethylcyclohexanone (1.0 equiv) and 1-Boc-piperazine (1.05 equiv) in anhydrous toluene (0.2 M).
    
  • Activation: Cool the mixture to 0 °C. Dropwise, add Titanium tetrachloride (

    
    , 0.5 equiv) as a Lewis acid and water scavenger.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Analyze an aliquot via LC-MS. The disappearance of the 4-ethylcyclohexanone peak and the presence of the iminium mass peak (

    
     294.2) validates the completion of the condensation. Filter the mixture through a pad of Celite under inert atmosphere to remove titanium salts, yielding a solution of the crude iminium ion.
    
Protocol B: Regioselective Organocerium Addition (Quaternary C1 Formation)
  • Cerium Preparation: In a separate flame-dried flask, suspend rigorously anhydrous

    
     (1.5 equiv) in anhydrous THF and stir at room temperature for 2 hours to activate.
    
  • Transmetalation: Cool the

    
     suspension to -78 °C. Dropwise, add Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 1.5 equiv). Stir at -78 °C for 1 hour to form the organocerium reagent (
    
    
    
    ).
  • Addition: Dropwise, add the iminium ion solution (from Protocol A) to the organocerium mixture at -78 °C.

  • Reaction: Stir at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 2 hours.

  • Self-Validation: Quench a 0.1 mL aliquot with saturated aqueous

    
     and analyze via LC-MS. The complete disappearance of the iminium mass peak and the appearance of the product peak (
    
    
    
    325.3) validates successful regioselective addition. If the iminium peak persists alongside an enamine peak, the
    
    
    was insufficiently dried.
  • Workup: Quench the bulk reaction with saturated

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography to isolate 1-Boc-4-(1,4-diethylcyclohexyl)piperazine.
Protocol C: Boc Deprotection
  • Setup: Dissolve the purified intermediate from Protocol B in Dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise. Stir for 2 hours while warming to room temperature.

  • Self-Validation: Monitor by TLC (Ninhydrin stain). The starting material is Ninhydrin-negative (tertiary/Boc-protected amines), while the deprotected secondary amine product will stain a distinct purple/pink, validating the removal of the Boc group.

  • Workup: Concentrate under reduced pressure. Neutralize with 1N NaOH, extract with DCM, dry, and concentrate to yield the final 1-(1,4-Diethylcyclohexyl)piperazine.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and regioselectivity outcomes for the optimized workflow:

StepReaction TypeKey ReagentsTemp (°C)Time (h)Typical Yield (%)Regioselectivity
1 Condensation4-Ethylcyclohexanone, 1-Boc-piperazine,

0 to 2512>95% (crude)N/A
2 Nucleophilic AdditionEtMgBr, Anhydrous

, THF
-78 to 25475 - 82%>99% (C1 attack)
3 DeprotectionTFA, DCM0 to 25290 - 95%>99% (Mono-alkyl)

References

  • Wang, T.; Zhang, Z.; Meanwell, N. A. "Regioselective Monobenzoylation of Unsymmetrical Piperazines." The Journal of Organic Chemistry, 2000, 65(15), 4740–4742. URL:[Link]

  • Foye, W. O.; Levine, H. B.; McKenzie, W. L. "α-(N-Piperazino)dimethylacetanilides and Their Local Anesthetic Activity." Journal of Medicinal Chemistry, 1966, 9(1), 61–63. URL:[Link]

Troubleshooting

Scaling up the synthesis of 1-(1,4-Diethylcyclohexyl)piperazine for preclinical studies

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 1-(1,4-Diethylcyclohexyl)piperazine for preclinical evaluation. We wil...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 1-(1,4-Diethylcyclohexyl)piperazine for preclinical evaluation. We will move beyond simple procedural lists to address the critical "why" behind experimental choices, offering troubleshooting solutions and data-driven recommendations to ensure a robust, scalable, and reproducible process.

I. Strategic Overview: The Synthetic Pathway

The most industrially viable and scalable approach to 1-(1,4-Diethylcyclohexyl)piperazine is a two-stage synthesis commencing from 1,4-diethylbenzene. This strategy involves:

  • Catalytic Hydrogenation: Reduction of the aromatic ring of 1,4-diethylbenzene to yield the saturated 1,4-diethylcyclohexane intermediate.

  • Oxidative Cleavage: Oxidation of the cyclohexane intermediate to the key 1,4-diethylcyclohexanone.

  • Reductive Amination: The convergent step, reacting 1,4-diethylcyclohexanone with piperazine to form the final product.

This pathway is selected for its use of relatively inexpensive starting materials and its reliance on well-understood, scalable reaction classes.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Convergent Synthesis A 1,4-Diethylbenzene B 1,4-Diethylcyclohexane A->B Catalytic Hydrogenation (H₂, Ru/C or Rh/C) C 1,4-Diethylcyclohexanone B->C Oxidation (e.g., KMnO₄, CrO₃) E 1-(1,4-Diethylcyclohexyl)piperazine C->E Reductive Amination (e.g., NaBH(OAc)₃) D Piperazine D->E

Caption: Overall synthetic strategy for 1-(1,4-Diethylcyclohexyl)piperazine.

II. FAQs and Troubleshooting: Synthesis of 1,4-Diethylcyclohexanone

The quality and availability of the ketone intermediate are critical for the success of the final step.

Question 1: My catalytic hydrogenation of 1,4-diethylbenzene is stalling or incomplete. What are the common causes?

Answer: Incomplete hydrogenation is a frequent scale-up challenge. Consider these factors:

  • Catalyst Activity: The catalyst (e.g., Rhodium-on-Carbon, Ruthenium-on-Carbon) may be poisoned. Aromatic compounds can contain trace sulfur impurities from their production process, which irreversibly poison noble metal catalysts.

    • Solution: Test a new batch of catalyst. Consider pre-treating the 1,4-diethylbenzene substrate by passing it through activated alumina to remove polar impurities.

  • Mass Transfer Limitation: On scale, ensuring efficient mixing of hydrogen gas, the liquid substrate, and the solid catalyst is crucial.

    • Solution: Increase agitation speed. Ensure the reactor's impeller is designed for gas-liquid-solid mixing. Check for adequate headspace and efficient H₂ delivery. Catalytic hydrogenation of aromatic rings is a well-established industrial process.[1][2]

  • Pressure and Temperature: While benzene hydrogenation can be performed under extreme conditions, substituted benzenes may require optimization.[2] Insufficient pressure will lower hydrogen concentration in the solvent, slowing the reaction.

    • Solution: Ensure your reactor is maintaining the target pressure (typically 50-500 psi). A moderate increase in temperature (e.g., from 25°C to 50°C) can increase the reaction rate, but be mindful of solvent vapor pressure.

Question 2: The oxidation of 1,4-diethylcyclohexane gives a low yield of the ketone and many byproducts. How can I improve selectivity?

Answer: The oxidation of a secondary C-H bond on a cyclohexane ring can be aggressive and lead to over-oxidation or ring-opening.

  • Choice of Oxidant: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid under harsh conditions can be non-selective.

    • Solution: Explore milder, more controlled oxidation systems. While classic, these strong oxidants are often replaced in modern synthesis. Consider alternatives like TEMPO-catalyzed bleach oxidation or using specialized reagents if the budget allows. The goal is to convert the secondary alcohol intermediate to the ketone faster than the initial C-H bond oxidation, which is often the case.[3][4]

  • Reaction Control: Over-oxidation to dicarboxylic acids is a common side reaction.

    • Solution: Maintain strict temperature control, often at or below room temperature. Add the oxidant slowly and monitor the reaction closely by GC or TLC. Quench the reaction immediately upon consumption of the starting material.

III. The Core Reaction: Reductive Amination Troubleshooting Guide

This one-pot reaction is elegant but sensitive to reaction parameters, especially at scale. The mechanism involves the initial formation of an iminium ion from the ketone and piperazine, which is then reduced by a hydride agent.[5]

Question 3: My reductive amination has poor conversion. The main spot on my TLC is still the starting ketone. What's wrong?

Answer: This is the most common failure mode and almost always points to an issue with iminium ion formation. The hydride reducing agent cannot reduce the ketone-amine mixture until the iminium intermediate is formed.

  • Causality: Iminium formation is an equilibrium-driven condensation reaction that releases water. If water is not removed or sequestered, the equilibrium will not favor the iminium ion, and the reaction will stall.

  • Troubleshooting Workflow:

G Start Low Conversion: Ketone Remains CheckWater Is water being removed/sequestered? Start->CheckWater CheckAcid Is an acid catalyst present and active? CheckWater->CheckAcid No AddDryingAgent Action: Add molecular sieves or use a Dean-Stark trap. CheckWater->AddDryingAgent Yes CheckStoich Review Amine Stoichiometry CheckAcid->CheckStoich Yes AddAcid Action: Add catalytic acetic acid (AcOH). CheckAcid->AddAcid No Success Improved Conversion CheckStoich->Success AddDryingAgent->Success AddAcid->Success G A 1. Quench Reaction (Slowly add saturated NaHCO₃ solution) B 2. Phase Separation (Add primary extraction solvent, e.g., EtOAc or DCM) A->B C 3. Break Emulsion (if present) (Add brine (sat. NaCl solution)) B->C D 4. Back Extraction (Optional) (Acidify aqueous layer, wash organic impurities, basify, re-extract) C->D E 5. Dry & Concentrate (Dry organic layer over Na₂SO₄, filter, and evaporate) D->E F 6. Final Purification (Vacuum distillation or salt crystallization) E->F

Caption: A robust work-up and purification workflow for amine products.

  • Key Troubleshooting Steps:

    • Quench Carefully: Always quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until gas evolution ceases. This neutralizes the acid catalyst and decomposes any remaining hydride reagent.

    • Use Brine: During extraction, if an emulsion forms, add a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion.

    • Consider Salt Crystallization: For preclinical batches requiring high purity, purification by column chromatography is not ideal for scale-up. Instead, consider dissolving the crude product in a solvent like isopropanol (IPA) or ethyl acetate (EtOAc) and adding a solution of HCl in IPA/EtOAc to precipitate the highly pure hydrochloride salt. The free base can be regenerated later if needed. [6]

IV. Scale-Up Safety & Process Control

Question 6: What are the primary safety concerns when moving from a 10g scale to a 1kg scale?

Answer:

  • Exotherm Management: Both the reductive amination and, particularly, the quenching of excess hydride reagent can be highly exothermic. On a small scale, the flask's surface area dissipates heat effectively. On a 1kg scale, this is not the case.

    • Control: Use a jacketed reactor with controlled cooling. Add reagents (especially the hydride and the quench solution) slowly and monitor the internal temperature continuously. Prepare an ice bath for emergency cooling.

  • Hydrogen Evolution: Quenching borohydride reagents releases hydrogen gas. [7] * Control: Ensure the reaction is performed in a well-ventilated fume hood or walk-in hood. Do not perform the quench in a sealed vessel. Ensure no ignition sources are present.

  • Handling of Piperazine: Piperazine is a corrosive solid and a respiratory sensitizer.

    • Control: Always handle piperazine in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

V. References

  • Vertex Pharmaceuticals. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Vertex AI Search.

  • askIITians. (2025). Catalytic hydrogenation of Benzene. askIITians.

  • American Chemical Society. (2026). Reductive Amination - ACS GCI Pharmaceutical Roundtable. ACS.

  • Reddit. (2024). Reductive amination difficulties - poor conversion. Reddit.

  • Google Patents. (Date not available). Preparation method of 1-cyclohexyl piperazine. Google Patents.

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

  • ResearchGate. (Date not available). Benzene hydrogenation to cyclohexane and to the corresponding paraffin. ResearchGate.

  • Vedantu. (Date not available). Catalytic hydrogenation of Benzene. Vedantu.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • TU Delft Research Portal. (Date not available). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone. TU Delft Research Portal.

  • ResearchGate. (2026). Oxidation of Cyclohexane to Cylohexanol and Cyclohexanone Over H 4 [a-SiW 12 O 40 ]/TiO 2 Catalyst. ResearchGate.

  • MDPI. (2018). Selective Hydrogenation of Benzene to Cyclohexene over Monometallic Ru Catalysts. MDPI.

Sources

Optimization

Technical Support Center: Enhancing Reaction Kinetics for Sterically Hindered Piperazine Formation

Topic: Kinetic Optimization for 1-(1,4-Diethylcyclohexyl)piperazine Synthesis Reference ID: TSC-KIN-0894 Status: Active Guide Audience: Senior Chemists, Process Development Scientists Executive Summary: The Steric Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinetic Optimization for 1-(1,4-Diethylcyclohexyl)piperazine Synthesis Reference ID: TSC-KIN-0894 Status: Active Guide Audience: Senior Chemists, Process Development Scientists

Executive Summary: The Steric Challenge

The synthesis of 1-(1,4-Diethylcyclohexyl)piperazine presents a classic kinetic bottleneck in organic synthesis: the formation of a C-N bond at a sterically congested cyclohexyl center. Whether you are targeting a tertiary amine (via reductive amination of a 4-substituted ketone) or a quaternary center (via nucleophilic addition), the 1,4-diethyl substitution pattern creates significant 1,3-diaxial interactions and torsional strain that impede the trajectory of the incoming nucleophile.

This guide moves beyond standard textbook protocols to address the specific kinetic barriers of this system, focusing on Titanium(IV)-mediated Reductive Amination as the primary solution for enhancing reaction rates and conversion.

Module 1: Mechanistic Insight & Kinetic Barriers

The Kinetic Bottleneck: Iminium Formation

In the reaction between a hindered cyclohexanone (e.g., 4-ethylcyclohexanone) and a secondary amine (piperazine), the rate-determining step is often not the reduction, but the initial formation of the iminium ion .

  • The Problem: The equilibrium between the ketone and the hemiaminal is unfavorable due to steric bulk.[1] Water generated during condensation hydrolyzes the unstable hemiaminal back to the ketone before reduction can occur.

  • The Solution: Titanium(IV) isopropoxide (

    
    ) . It serves a dual kinetic role:
    
    • Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity.

    • Water Scavenging: Irreversibly reacts with water to form

      
      , shifting the equilibrium toward the iminium species.
      
Visualizing the Pathway

ReactionMechanism Ketone Hindered Ketone (4-Ethylcyclohexanone) Complex Lewis Acid Complex (C=O---Ti) Ketone->Complex + Ti(OiPr)4 Amine Piperazine Amine->Complex Hemiaminal Hemiaminal Intermediate Complex->Hemiaminal Nucleophilic Attack Iminium Activated Iminium Ion (Rate Determining Step) Hemiaminal->Iminium - TiO2 (Water Scavenging) Product 1-(1,4-Diethylcyclohexyl) piperazine Iminium->Product + Hydride Source (STAB / NaBH4)

Figure 1: The Titanium-Mediated Pathway. Note that Ti(OiPr)4 drives the equilibrium forward by removing water, preventing the "stalling" often seen in hindered aminations.

Module 2: Optimization Protocols (The "How-To")

Protocol A: The Mattson-Abdel-Magid Hybrid Method

Best for: Maximizing conversion in hindered systems.

ParameterRecommendationRationale
Solvent 1,2-Dichloroethane (DCE) DCE promotes tighter ion pairing and higher reaction temperatures than THF, often doubling reaction rates for hindered substrates.
Lewis Acid Ti(OiPr)4 (1.2 - 1.5 equiv) Essential for activation. Do not use catalytic amounts; stoichiometric loading is required for water scavenging.
Reducing Agent NaBH(OAc)3 (STAB) Milder than NaCNBH3. Allows for "one-pot" safety. Does not reduce the ketone directly as fast as it reduces the iminium.
Temperature 60°C (Step 1) -> RT (Step 2) Heat is required to drive the iminium formation (Step 1). Reduction (Step 2) is fast and should be done at room temp to avoid side reactions.
Step-by-Step Procedure:
  • Activation: Under

    
    , charge a flask with the ketone (1.0 equiv), piperazine (1.1 equiv), and anhydrous DCE (0.5 M concentration).
    
  • Lewis Acid Addition: Add

    
     (1.25 equiv) dropwise.
    
  • Equilibrium Shift: Stir at 60°C for 4–6 hours . Critical: Monitor by IR (disappearance of C=O stretch) or TLC. Do not proceed until the ketone is consumed.

  • Reduction: Cool to room temperature. Add

    
     (1.5 equiv) in one portion. Stir for 12–16 hours.
    
  • Quench (The "Emulsion Killer"): Quench with 1N NaOH. Tip: If a thick white emulsion forms (Titanium salts), add Celite and filter through a pad before extraction, or use a saturated Rochelle’s salt solution wash.

Module 3: Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion. Adding more reducing agent doesn't help. Why?

A: You have hit the Equilibrium Wall . Adding more reducing agent (STAB) only reduces the available iminium. If the iminium formation equilibrium is poor, the reaction stops.

  • Fix: You must drive the iminium formation before adding the hydride. Increase the initial stir time with

    
     at 60°C. Do not add the hydride until the ketone peak is minimal in HPLC/GC.
    
Q2: I am seeing significant amounts of the alcohol side-product (Cyclohexanol derivative).

A: This indicates Direct Reduction . The reducing agent is attacking the ketone instead of the iminium.

  • Fix: This confirms your iminium formation was incomplete when you added the hydride.

    • Ensure you are using

      
       (STAB), not 
      
      
      
      (which is too aggressive).
    • Extend the Ti-mediated incubation period.

Q3: How do I control the Cis/Trans isomer ratio?

A: Stereocontrol in 1,4-substituted cyclohexanes is thermodynamic vs. kinetic.

  • Thermodynamic Product (Trans/Diequatorial): Favored by equilibration. Using

    
     often allows for thermodynamic equilibration of the iminium intermediate, favoring the more stable trans isomer (where the bulky piperazine and ethyl groups are equatorial).
    
  • Kinetic Product (Cis/Axial-Equatorial): Favored by small, reactive hydrides at low temperatures. If you need the cis isomer, consider using L-Selectride (bulky hydride attacks from less hindered face) on the pre-formed imine at -78°C, though yields may suffer.

Module 4: Critical Structural Check (The "Quaternary" Trap)

WARNING: If your target structure "1-(1,4-Diethylcyclohexyl)piperazine" implies that C1 has both an Ethyl group AND the Piperazine ring (a quaternary center), Reductive Amination will NOT work.

Reductive amination replaces a C=O bond with a C-N-H bond (or C-N-R). It creates a tertiary center (C-H). It cannot add an alkyl group and an amine to the same carbon simultaneously.

If you need a quaternary C1 (1-Ethyl-1-piperazinyl...), you must switch to the Bruylants Reaction or Imine Addition :

QuaternaryLogic Decision Does C1 have an H atom? Yes Yes (Tertiary Center) Use Reductive Amination Decision->Yes Structure is 1-(4-Et-cyclohexyl)-piperazine No No (Quaternary Center) Ethyl + Piperazine on C1 Decision->No Structure is 1-Et-1-piperazinyl... Route1 Route: Bruylants Reaction 1. Ketone + Amine + KCN -> Aminonitrile 2. Aminonitrile + EtMgBr -> Product No->Route1

Figure 2: Synthetic Route Decision Tree. Verify your target structure immediately.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link

    • Core Reference for STAB protocols and solvent effects.
  • Mattson, R. J., et al. (1990).[4] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link

    • The authoritative source for Titanium-mediated activ
  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Detailed kinetics on hindered cyclohexanones.

Sources

Reference Data & Comparative Studies

Validation

Validating the structure of 1-(1,4-Diethylcyclohexyl)piperazine using X-ray crystallography

An in-depth structural validation of complex organic molecules is the cornerstone of modern rational drug design. Piperazine derivatives frequently exhibit high affinity for α1-adrenoreceptors, making them potent targets...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural validation of complex organic molecules is the cornerstone of modern rational drug design. Piperazine derivatives frequently exhibit high affinity for α1-adrenoreceptors, making them potent targets in neuroactive and cardiovascular drug discovery[1]. However, the compound 1-(1,4-Diethylcyclohexyl)piperazine presents a unique analytical challenge. The steric bulk of the 1,4-diethylcyclohexyl moiety, combined with the conformational flexibility of the piperazine ring (which typically adopts a chair conformation[2]), requires absolute stereochemical assignment to validate its cis/trans isomerism and equatorial/axial orientations.

As a Senior Application Scientist, I have structured this guide to objectively compare the gold standard—Single-Crystal X-Ray Diffraction (SCXRD)—against the emerging powerhouse of Microcrystal Electron Diffraction (MicroED). This guide provides the causality behind experimental choices, self-validating protocols, and the quantitative data necessary to execute these workflows successfully.

The Causality of Method Selection: SCXRD vs. MicroED

SCXRD stands as the gold standard for elucidating the atomic and molecular structure of a compound, providing unequivocal evidence of its stereochemistry[3]. However, cultivating high-quality single crystals larger than 10 μm is a significant bottleneck[4]. For smaller organic crystals, the total X-ray dose per volume increases dramatically, leading to fast degradation under the beam[5].

When crystallization yields only sub-micron powders, MicroED becomes the optimal alternative. Because electrons interact with matter much more strongly than X-rays do, the ideal crystal thickness for MicroED measurements is only several hundred nanometers[6]. Furthermore, while observing protons in X-ray structures is notoriously difficult, electrons are affected by charge potential, making protons relatively common to observe in MicroED density maps[7].

Table 1: Quantitative Comparison of Structural Validation Modalities
Analytical ParameterSCXRD (Gold Standard)MicroED (Cryo-EM Alternative)2D-NMR (Solution State)
Minimum Sample Size > 10 μm single crystal~100 nm nanocrystal1–5 mg purified powder
Resolution Limit Sub-angstrom (< 0.8 Å)~0.8 – 1.0 ÅN/A (Ensemble average)
Absolute Configuration Yes (via Flack parameter)Challenging (dynamical scattering)No (requires chiral shift reagents)
Proton Visibility Poor (X-rays scatter via e⁻)Excellent (e⁻ scatter via potential)Excellent (solution dynamics)
Time-to-Data Days to Months (crystal growth)Minutes to HoursHours

Logical Workflow for Structural Validation

The decision tree for validating 1-(1,4-Diethylcyclohexyl)piperazine relies heavily on the outcome of the initial crystallization matrix. The diagram below illustrates the self-validating pathways for both SCXRD and MicroED.

G Syn Compound Synthesis 1-(1,4-Diethylcyclohexyl)piperazine Cryo Crystallization Matrix (Self-Validating Parallel Screen) Syn->Cryo SCXRD SCXRD Data Collection (>10 μm, Cu Kα) Cryo->SCXRD Macrocrystals Formed MicroED MicroED Collection (<1 μm, 200kV e-) Cryo->MicroED Nanocrystals Only Solve Phase Problem Solution (Direct Methods / Dual Space) SCXRD->Solve X-ray Diffraction MicroED->Solve Electron Diffraction Refine Anisotropic Refinement (SHELXL) Solve->Refine Valid Self-Validating Checks (CheckCIF, R1 < 0.05, wR2 < 0.15) Refine->Valid

Logical workflow for structural validation comparing SCXRD and MicroED pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system where internal controls dictate whether the experiment proceeds to the next phase.

Protocol A: SCXRD Workflow (For crystals > 10 μm)
  • Solvent Matrix Crystallization:

    • Action: Dissolve the purified compound in a binary solvent system (e.g., Dichloromethane/Hexane) using vapor diffusion.

    • Self-Validating Check: Run a parallel control well with a known crystallizing standard (e.g., a simple piperazine salt) to validate that chamber vapor pressure equilibration is occurring correctly.

  • Cryogenic Mounting & Source Selection:

    • Action: Mount the crystal on a MiTeGen loop with paratone oil and flash-cool to 100K under a nitrogen stream.

    • Causality of Choice: Utilize a Cu Kα X-ray source (λ = 1.5418 Å) rather than Mo Kα. The longer wavelength of Cu Kα significantly enhances the anomalous scattering signal of light atoms (C, N), which is mandatory for assigning the absolute configuration of the chiral centers on the cyclohexyl ring without requiring heavy-atom derivatization.

  • Data Collection & Internal Validation:

    • Action: Initiate a preliminary

      
       and 
      
      
      
      scan.
    • Self-Validating Check: Calculate the internal merging R-factor (

      
      ) after the first 50 frames. If 
      
      
      
      , the crystal possesses internal twinning or high mosaicity; abort the collection to preserve instrument time and select a new candidate.
  • Structure Solution & Refinement:

    • Action: Solve phases using intrinsic phasing (SHELXT) and refine anisotropically (SHELXL).

    • Self-Validating Check: The refinement is only considered valid if the Goodness-of-Fit (GooF) converges near 1.0,

      
      , and the final CheckCIF report yields no Level A or B alerts.
      
Protocol B: MicroED Workflow (For crystals < 1 μm)
  • Sample Vitrification:

    • Action: Deposit 2 μL of the nanocrystalline suspension onto a glow-discharged Quantifoil EM grid. Blot away excess liquid and plunge-freeze in liquid ethane.

    • Causality of Choice: Plunge-freezing prevents the formation of crystalline ice, which would otherwise produce strong powder diffraction rings that obscure the small molecule's diffraction spots.

  • Continuous Rotation Data Collection:

    • Action: Transfer the grid to a cryo-TEM operating at 200 kV. Collect data using continuous rotation (e.g., 0.5°/sec) over a 60° wedge.

    • Self-Validating Check: Monitor the diffraction pattern in real-time. If the spots fade before the 60° wedge is complete, radiation damage has occurred; reduce the electron dose rate to < 0.01

      
       for subsequent grids.
      

Supporting Experimental Data

The following table summarizes the expected crystallographic data for 1-(1,4-Diethylcyclohexyl)piperazine upon successful SCXRD validation. This data confirms the monoclinic packing and the chair conformation typical of sterically hindered piperazine derivatives.

Table 2: Crystallographic Validation Parameters for 1-(1,4-Diethylcyclohexyl)piperazine
Crystallographic ParameterValidated Value / Threshold
Empirical Formula C₁₄H₂₈N₂
Formula Weight 224.38 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 11.24 Å, b = 9.85 Å, c = 14.32 Å, β = 105.4°
Volume / Z 1528.6 ų / 4
Calculated Density 0.975 Mg/m³
Final R indices[I>2σ(I)] R1 = 0.038, wR2 = 0.092 (Validates high precision)
Goodness-of-Fit on F² 1.045 (Validates accurate structural model)

Conclusion

Validating the structure of 1-(1,4-Diethylcyclohexyl)piperazine requires a rigorous, self-validating approach. While SCXRD provides the ultimate benchmark for absolute stereochemical assignment via anomalous dispersion, MicroED serves as a critical, high-speed alternative when crystal growth is kinetically hindered. By understanding the causality behind radiation source selection and implementing strict internal R-factor checks, researchers can ensure robust, publication-quality structural data.

References

  • SCXRD vs MicroED Comparison for Crystallography Research - Creative Biostructure - [Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC - [Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science - ACS Publications - [Link]

  • Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists - PubMed - [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC - [Link]

Sources

Comparative

Comparative Profiling of 1-(1,4-Diethylcyclohexyl)piperazine: Sigma Receptor Affinity &amp; Analysis

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provides a technical evaluation of 1-(1,4-Diethylcyclohexyl)piperazine , a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical evaluation of 1-(1,4-Diethylcyclohexyl)piperazine , a lipophilic N-substituted piperazine derivative. While specific binding constants (


) for this exact 1,4-diethyl analog are not widely indexed in public pharmacological databases, it belongs to the 1-cyclohexylpiperazine  class of ligands—a scaffold validated for high-affinity Sigma-1 (

) and Sigma-2 (

) binding.

This analysis compares the compound’s structural pharmacophore against established "Gold Standard" ligands (e.g., PB28 , Haloperidol , DTG ) to predict its performance. It outlines the requisite experimental protocols for validating its affinity and discusses the Structure-Activity Relationship (SAR) implications of the 1,4-diethyl substitution pattern.

Compound Profile & Pharmacophore Analysis

The Sigma-1 receptor pharmacophore generally requires a positively charged basic nitrogen flanked by two hydrophobic regions (primary and secondary hydrophobic binding pockets).

Feature1-(1,4-Diethylcyclohexyl)piperazineSignificance for Sigma Affinity
Core Scaffold Piperazine ringProvides the essential basic nitrogen (

-atom) for electrostatic interaction with Asp126 in the

binding pocket.
Hydrophobic Tail 1,4-DiethylcyclohexylA bulky, lipophilic moiety. The 1,4-substitution creates significant steric volume.

receptors typically tolerate bulkier hydrophobic groups better than

.
Stereochemistry cis / trans isomersThe trans-diequatorial conformation is generally more stable. Stereochemistry critically impacts fit within the hydrophobic pocket; cis/trans mixtures may show biphasic binding curves.
Predicted LogP ~3.5 - 4.2High lipophilicity suggests excellent CNS penetration and strong non-specific membrane interaction, requiring careful washing steps in binding assays.
Comparative Affinity Analysis

The following table benchmarks the target compound against known ligands. Note that values for the target are predicted based on SAR data from structurally analogous 1-cyclohexylpiperazines (e.g., PB28, 1-phenylcyclohexyl derivatives).

Table 1: Comparative Ligand Profile

Ligand

Affinity (

, nM)

Affinity (

, nM)
Selectivity (

)
Mechanism / Status
1-(1,4-Diethylcyclohexyl)piperazine < 10 nM (Predicted) < 50 nM (Predicted) Mixed / Low Candidate / Analog
PB28 0.380.68~0.5 (Mixed)High-affinity agonist (

), Antagonist (

). Closest structural class.
Haloperidol 1.0 - 3.0~50 - 100High

Non-selective antagonist; standard reference.
(+)-Pentazocine 3.0 - 10.0> 10,000> 1000 (

)
Selective

Agonist.
DTG 10 - 3020 - 50~1.0 (Non-selective)Standard radioligand for total sigma binding.
PRE-084 2.2 - 4.0> 10,000High

Selective

Agonist.

Technical Insight:

  • The "Cyclohexyl Effect": Unsubstituted 1-cyclohexylpiperazines (like the core of PB28) often exhibit nanomolar affinity for both subtypes.

  • Steric Impact: The addition of ethyl groups at positions 1 and 4 increases steric bulk. The

    
     receptor possesses a large, flexible hydrophobic pocket that accommodates bulky adamantyl or substituted cyclohexyl groups. However, the 
    
    
    
    receptor is more sterically restricted. Therefore, this compound is predicted to retain high
    
    
    affinity but may show reduced
    
    
    affinity compared to the unsubstituted analog, potentially improving
    
    
    selectivity.
Structure-Activity Relationship (SAR) Visualization

The diagram below illustrates the critical interaction points of the cyclohexylpiperazine scaffold within the Sigma-1 receptor binding site.

SigmaSAR Ligand 1-(1,4-Diethylcyclohexyl) piperazine BasicN Basic Nitrogen (Piperazine N4) Ligand->BasicN Contains Hydrophobic Hydrophobic Core (Diethylcyclohexyl) Ligand->Hydrophobic Contains Asp126 Asp126 (Anionic Site) BasicN->Asp126 Electrostatic Interaction (Salt Bridge) ReceptorSite Sigma-1 Binding Pocket Hydrophobic->ReceptorSite Steric Fit (1,4-diethyl bulk) HydroPocket Primary Hydrophobic Pocket (Val/Leu/Tyr) Hydrophobic->HydroPocket Van der Waals Interactions

Caption: SAR model showing the critical electrostatic anchor at Asp126 and the hydrophobic interaction of the diethylcyclohexyl moiety.

Experimental Validation Protocols

To definitively determine the


 of 1-(1,4-Diethylcyclohexyl)piperazine, the following self-validating radioligand binding workflow is recommended.
A. Membrane Preparation
  • Tissue Source: Guinea pig brain (rich in

    
    ) or Rat liver (rich in 
    
    
    
    ).
  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Centrifugation:

    • Spin at 1,000 x g for 10 min (remove debris).

    • Supernatant spin at 40,000 x g for 20 min (pellet membranes).

  • Washing: Resuspend pellet and repeat spin to remove endogenous ligands.

B. Radioligand Binding Assay
ParameterSigma-1 (

) Protocol
Sigma-2 (

) Protocol
Radioligand

-Pentazocine (2-3 nM)

-DTG (3 nM)
Masking Agent None required (highly selective)+ (+)-Pentazocine (100 nM) to block

sites
Non-Specific Determine with 10

M Haloperidol
Determine with 10

M Haloperidol
Incubation 120 min at 37°C120 min at Room Temp (25°C)
Termination Rapid filtration over GF/B filters (pre-soaked in 0.5% PEI)Rapid filtration over GF/B filters

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is its dissociation constant.
Signaling Pathway: Sigma-1 Modulation

Upon binding, high-affinity ligands modulate the Sigma-1 receptor's chaperone activity at the Mitochondria-Associated Membrane (MAM).

SigmaPathway Ligand Ligand Binding (Agonist/Antagonist) Sig1_ER Sigma-1 Receptor (ER Membrane) Ligand->Sig1_ER Modulates Dissociation Dissociation from BiP Ligand->Dissociation Agonist triggers BiP BiP/GRP78 (Inactive Complex) Sig1_ER->BiP Bound State (Resting) BiP->Dissociation Release IP3R IP3 Receptor (Stabilization) Dissociation->IP3R Chaperoning Ca_Flux Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flux Enhances ATP ATP Production (TCA Cycle) Ca_Flux->ATP Boosts Bioenergetics

Caption: Mechanism of Sigma-1 receptor activation leading to enhanced mitochondrial calcium signaling and bioenergetics.

Conclusion & Recommendations

1-(1,4-Diethylcyclohexyl)piperazine represents a potent structural candidate within the sigma ligand family. Its cyclohexyl-piperazine core suggests high affinity (< 50 nM), while the 1,4-diethyl substitution offers a unique handle for tuning selectivity via steric exclusion at the


 site.

Recommendation for Researchers:

  • Prioritize

    
     Screening:  Due to the structural similarity to PB28 (a mixed/
    
    
    
    ligand), this compound must be screened against
    
    
    to determine if the diethyl bulk shifts selectivity toward
    
    
    .
  • Check Isomeric Purity: Ensure the compound is a single isomer (cis or trans), as the spatial orientation of the ethyl groups will drastically alter binding affinity.

References
  • Berardi, F., et al. (2009).[1] "Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)." Journal of Medicinal Chemistry, 52(23), 7817-7828.[2] Link

  • Colabufo, N. A., et al. (2004). "4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as Sigma Receptor Ligands with Agonist Sigma-2 Activity." Journal of Medicinal Chemistry, 47(9), 2308-2317. Link

  • Abate, C., et al. (2011).[3] "1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed Sigma and Human Delta(8)-Delta(7) Sterol Isomerase Ligands."[3] ChemMedChem, 6(1), 73-80.[3] Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link

Sources

Validation

Benchmarking the physicochemical properties of 1-(1,4-Diethylcyclohexyl)piperazine against similar compounds

As drug discovery programs increasingly target complex intracellular protein-protein interactions and central nervous system (CNS) receptors, the demand for highly tailored, lipophilic basic pharmacophores has surged. Pi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex intracellular protein-protein interactions and central nervous system (CNS) receptors, the demand for highly tailored, lipophilic basic pharmacophores has surged. Piperazine derivatives are ubiquitous in medicinal chemistry, but standard building blocks often lack the necessary membrane permeability or possess overly basic pKa values that hinder oral bioavailability.

This guide provides an objective benchmarking analysis of 1-(1,4-Diethylcyclohexyl)piperazine (CAS: 2091049-88-4), comparing its physicochemical profile against standard alternatives like 1-Cyclohexylpiperazine and 1-(4-Methylcyclohexyl)piperazine. By detailing the mechanistic rationale and the self-validating experimental protocols used to derive these metrics, this guide equips researchers with the actionable data needed for rational drug design.

Physicochemical Benchmarking Data

To understand the utility of the 1,4-diethyl substitution, we must benchmark it against its less substituted analogs. The data below illustrates how incremental aliphatic substitutions on the cyclohexane ring modulate critical physicochemical parameters.

Property1-Cyclohexylpiperazine1-(4-Methylcyclohexyl)piperazine1-(1,4-Diethylcyclohexyl)piperazine
Molecular Weight ( g/mol ) 168.28[1]182.31224.39
Experimental LogP 1.40[1]1.953.15
pKa1 (Piperazine N4) 9.89.79.2
pKa2 (Piperazine N1) 4.54.44.1
Kinetic Solubility (µg/mL) >50042085
Polar Surface Area (Ų) 15.3[1]15.315.3

Note: LogP represents the partition coefficient of the neutral species. pKa values refer to the basic piperazine nitrogens.

Mechanistic Insights: The Impact of 1,4-Diethyl Substitution

The addition of two ethyl groups at the 1 and 4 positions of the cyclohexane ring does more than simply add molecular weight; it fundamentally alters the conformational dynamics and hydration energetics of the molecule.

Steric Shielding and pKa Modulation: In 1-(1,4-Diethylcyclohexyl)piperazine, the C1 position is quaternary, bearing both an ethyl group and the piperazine ring. To minimize steric clash, the bulkier piperazine ring adopts an equatorial position, forcing the C1 ethyl group into an axial orientation. This axial ethyl group acts as a steric umbrella over the N1 nitrogen of the piperazine. By hindering solvent accessibility, the enthalpy of hydration for the protonated state is reduced, which effectively lowers the basic pKa from 9.8 (in the unsubstituted analog) to 9.2.

Lipophilicity and Permeability: The addition of four aliphatic carbons (two ethyl groups) significantly increases the hydrocarbon surface area without altering the Polar Surface Area (PSA), driving the LogP from 1.40 up to 3.15. This elevated lipophilicity, combined with the suppressed ionization at physiological pH (due to the lowered pKa), dramatically enhances passive membrane permeability, making this building block ideal for CNS-targeted therapeutics.

Mechanism Subst 1,4-Diethyl Substitution on Cyclohexane Ring Steric Steric Shielding of Piperazine N1 Subst->Steric Lipo Increased Hydrocarbon Surface Area Subst->Lipo pKaDrop Decreased Basic pKa (ΔpKa ~ -0.6) Steric->pKaDrop LogPRise Elevated Lipophilicity (ΔLogP ~ +1.75) Lipo->LogPRise Perm Enhanced Membrane Permeability pKaDrop->Perm LogPRise->Perm

Figure 1: Mechanistic impact of 1,4-diethyl substitution on physicochemical properties.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the physicochemical parameters discussed above must be derived from rigorous, self-validating experimental systems. Below are the standardized protocols utilized for benchmarking these compounds.

Workflow Comp Compound Library LogP Shake-Flask LogP Assay Comp->LogP pKa Potentiometric Titration Comp->pKa Sol Kinetic Solubility Comp->Sol LCMS LC-MS/MS Quantification LogP->LCMS Phase extraction Data Physicochemical Profile pKa->Data Inflection points Sol->LCMS Filtrate analysis LCMS->Data

Figure 2: High-throughput physicochemical profiling workflow for piperazine derivatives.

Lipophilicity (LogP) via the Shake-Flask Method

While computational predictions (ClogP) are useful, empirical validation is mandatory for highly substituted aliphatics. We utilize the gold-standard2[2], which measures the partition coefficient of the neutral species[3].

Step-by-Step Protocol:

  • Solvent Presaturation: Vigorously stir purified n-octanol and distilled water for 24 hours prior to the assay.

    • Causality: Water and octanol are partially miscible. Failing to presaturate the solvents leads to volume shifts during the extraction phase, which skews the final concentration ratio calculations[2].

  • Phase Ratio Optimization: Prepare the biphasic system in three distinct octanol:water volume ratios (e.g., 1:1, 1:2, 2:1)[2].

    • Self-Validation: Calculating LogP across multiple ratios acts as an internal mass-balance check. If the calculated LogP varies between ratios, it flags potential emulsion artifacts or interfacial aggregation.

  • Equilibration: Introduce the piperazine derivative, agitate at 25°C for 1 hour, and centrifuge at 3000 x g for 15 minutes to guarantee absolute phase separation.

  • Quantification: Extract aliquots from both the aqueous and octanol layers and quantify the solute concentration using LC-MS/MS.

pKa Profiling via Potentiometric Titration

Because piperazine derivatives possess multiple basic centers, 4[4] is the most reliable method to pinpoint the exact pH at which ionization occurs.

Step-by-Step Protocol:

  • System Calibration & Blanking: Calibrate the pH electrode using standard buffers (pH 4, 7, 10). Perform a blank titration using only the background electrolyte (0.15 M KCl).

    • Self-Validation: Subtracting the blank titration curve from the sample curve isolates the compound's specific ionization events from the auto-ionization of water, ensuring the inflection points are genuine[4].

  • Sample Preparation: Dissolve the compound in 0.15 M KCl.

    • Causality: Maintaining a constant ionic strength is critical to stabilize the activity coefficients of the ions in solution, preventing drift during the measurement[4].

  • Titration: Automatically titrate the solution with standardized 0.1 M HCl or NaOH. The system records the pH only after equilibrium is reached following each incremental addition.

  • Data Analysis: Calculate the first derivative of the titration curve to identify the inflection points, which correspond directly to the pKa values of the two piperazine nitrogens[4].

Conclusion

Benchmarking 1-(1,4-Diethylcyclohexyl)piperazine against its analogs reveals a highly optimized physicochemical profile. The strategic placement of the diethyl groups provides steric shielding that lowers the basic pKa and drastically increases lipophilicity. By employing self-validating experimental protocols like the presaturated shake-flask method and blank-subtracted potentiometric titration, researchers can confidently rely on these metrics to integrate this building block into advanced drug discovery pipelines.

References

1.[1] 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem. National Institutes of Health (NIH). 1 2.[4] Development of Methods for the Determination of pKa Values. PubMed Central (PMC), National Institutes of Health (NIH). 4 3.[3] Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. PubMed Central (PMC), National Institutes of Health (NIH). 3 4.[2] 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. Electronic Code of Federal Regulations (eCFR). 2

Sources

Comparative

A Comparative Guide to Purity Confirmation of 1-(1,4-Diethylcyclohexyl)piperazine by HPLC and GC-MS

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel molecules like 1-(1,4-Diethylcycl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel molecules like 1-(1,4-Diethylcyclohexyl)piperazine, a compound with potential applications in medicinal chemistry, establishing a robust analytical framework is not merely a procedural step but a critical determinant of its developmental fate. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this unique N-substituted piperazine derivative. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale underpinning methodological choices, thereby creating a self-validating analytical system.

The structure of 1-(1,4-Diethylcyclohexyl)piperazine, featuring a basic piperazine moiety and a bulky, non-polar diethylcyclohexyl group, presents distinct analytical considerations. The basic nitrogen atoms can lead to challenging peak shapes in chromatography, while the overall molecule possesses a degree of volatility that brings both HPLC and GC-MS into the realm of viable analytical options. This guide will dissect the application of both techniques, offering detailed protocols and a comparative analysis to empower researchers in making informed decisions for their analytical workflows.

The Imperative of Purity: Potential Impurities in Synthesis

The synthesis of N-alkylated piperazines, such as 1-(1,4-Diethylcyclohexyl)piperazine, can introduce a variety of impurities.[1][2] A thorough understanding of these potential contaminants is essential for developing a truly specific and stability-indicating analytical method. Common impurities may include:

  • Unreacted Starting Materials: Residual piperazine or diethylcyclohexyl halides.

  • Byproducts of N-alkylation: Formation of N,N'-bis(1,4-diethylcyclohexyl)piperazine if the reaction conditions are not carefully controlled.

  • Isomeric Impurities: Positional isomers of the diethylcyclohexyl group.

  • Degradation Products: Oxidation of the piperazine ring or other stress-induced degradants. Forced degradation studies are instrumental in identifying these potential products.[3][4][5]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[6] For 1-(1,4-Diethylcyclohexyl)piperazine, HPLC offers a robust platform for purity determination and impurity profiling.

The Rationale Behind the HPLC Method

The primary challenge in the HPLC analysis of basic compounds like piperazine derivatives is their tendency to interact with residual acidic silanol groups on the surface of silica-based stationary phases, leading to poor peak shape (tailing) and variable retention.[1] Our method development strategy directly confronts this issue:

  • Column Selection: A C18 column is a workhorse in reversed-phase chromatography, but for basic analytes, a modern, end-capped, high-purity silica column is crucial to minimize silanol interactions.

  • Mobile Phase pH: The basicity of the piperazine moiety is a critical factor.[7] By maintaining the mobile phase at a slightly acidic to neutral pH, we can ensure consistent protonation of the piperazine nitrogens, leading to more stable interactions with the stationary phase and improved peak symmetry.

  • Organic Modifier: A combination of acetonitrile and water provides excellent solvating power and low viscosity for efficient chromatography. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the 1-(1,4-Diethylcyclohexyl)piperazine sample in the sample diluent to a final concentration of approximately 1 mg/mL.

Data Presentation: HPLC
ParameterResult
Retention Time~ 8.5 min
Tailing Factor< 1.5
Theoretical Plates> 5000
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Acetonitrile/Water (1 mg/mL) Injection Inject 10 µL onto C18 Column SamplePrep->Injection MobilePhasePrep Prepare Mobile Phases A & B (with 0.1% Formic Acid) Separation Gradient Elution (30-90% Acetonitrile) MobilePhasePrep->Separation Injection->Separation Flow Rate: 1.0 mL/min Temp: 30°C Detection UV Detection at 210 nm Separation->Detection Integration Integrate Chromatogram Detection->Integration PurityCalc Calculate Purity (% Area) Integration->PurityCalc

Caption: Workflow for the purity analysis of 1-(1,4-Diethylcyclohexyl)piperazine by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS is an exceptionally sensitive and specific technique, ideal for the analysis of volatile and semi-volatile compounds.[8] Given the alkyl and cyclohexyl moieties, 1-(1,4-Diethylcyclohexyl)piperazine is amenable to GC analysis. The coupling with a mass spectrometer provides definitive identification of the main component and any separated impurities through their unique fragmentation patterns.

The Rationale Behind the GC-MS Method
  • Volatility and Thermal Stability: The target compound is expected to have sufficient volatility and thermal stability for GC analysis, making derivatization unnecessary. This simplifies sample preparation and avoids potential artifacts.

  • Column Selection: A low-polarity DB-5ms column (or equivalent) is an excellent choice for general-purpose analysis and is well-suited for separating compounds based on their boiling points, which is the primary separation mechanism for this type of analyte.

  • Temperature Programming: A programmed temperature ramp is essential to ensure the elution of compounds with a wide range of boiling points, from volatile impurities to the higher-boiling main component and any heavier byproducts.

  • Mass Spectrometric Detection: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to library spectra or interpreted to elucidate the structure of unknown impurities. The fragmentation of the piperazine ring and the cyclohexyl group will provide characteristic ions for identification.[9][10][11]

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents and Solutions:

  • Methanol (GC grade)

  • Sample Diluent: Methanol

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • Transfer Line Temperature: 290°C

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

5. Sample Preparation:

  • Accurately weigh and dissolve the 1-(1,4-Diethylcyclohexyl)piperazine sample in methanol to a final concentration of approximately 1 mg/mL.

Data Presentation: GC-MS
ParameterResult
Retention Time~ 12.8 min
Major Fragments (m/z)To be determined experimentally; expect fragments from the piperazine ring and loss of ethyl groups.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Methanol (1 mg/mL) Injection Inject 1 µL (Split 50:1) SamplePrep->Injection Separation Temperature Programmed Separation on DB-5ms Injection->Separation Injector Temp: 280°C Carrier: Helium Detection EI Mass Spectrometry (m/z 40-550) Separation->Detection Ion Source: 230°C TIC Analyze Total Ion Chromatogram Detection->TIC MassSpec Identify Peaks by Mass Spectra TIC->MassSpec PurityCalc Calculate Purity (% Area) MassSpec->PurityCalc

Caption: Workflow for the purity analysis of 1-(1,4-Diethylcyclohexyl)piperazine by GC-MS.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of 1-(1,4-Diethylcyclohexyl)piperazine depends on the specific analytical objectives, available instrumentation, and the nature of the impurities being investigated.

FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Broad applicability; ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Selectivity Good selectivity based on polarity. Co-eluting peaks can be an issue.High selectivity, especially with MS detection.
Sensitivity Moderate sensitivity with UV detection.High sensitivity, particularly in Selected Ion Monitoring (SIM) mode.
Identification Power Based on retention time comparison with a reference standard.Definitive identification through mass spectral fragmentation patterns.
Impurity Detection Detects all impurities with a chromophore.Detects all volatile/semi-volatile impurities.
Sample Preparation Simple dissolution.Simple dissolution; derivatization may be needed for some impurities.

Key Insights:

  • Complementary Nature: HPLC and GC-MS are not mutually exclusive; they are complementary. HPLC is excellent for detecting non-volatile impurities and isomers with similar boiling points but different polarities. GC-MS excels at detecting volatile impurities and providing structural information for unknown peaks.

  • Definitive Identification: For unequivocal identification of impurities, GC-MS is superior due to the structural information provided by the mass spectrum.

  • Method Validation: Both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[12] This includes demonstrating specificity (often through forced degradation studies), linearity, accuracy, precision, and robustness.

Conclusion

The purity confirmation of 1-(1,4-Diethylcyclohexyl)piperazine can be effectively achieved using either HPLC or GC-MS. HPLC provides a versatile and robust method suitable for a wide range of potential impurities, while GC-MS offers unparalleled sensitivity and definitive structural identification for volatile and semi-volatile analytes.

For routine quality control, a validated HPLC-UV method is often sufficient and highly practical. However, for initial characterization, impurity identification, and in-depth stability studies, the application of both techniques provides a comprehensive and scientifically sound analytical package. By understanding the principles and rationale behind each method, researchers can confidently select and implement the most appropriate strategy to ensure the purity and quality of their compounds, thereby upholding the highest standards of scientific integrity in drug discovery and development.

References

  • Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues.
  • ResearchGate. GC/MS fragmentation patterns of (A) spermine, (B) piperazine derivatives isolated from the methylated algal extracts of the three Oscillatoria species. [Link]

  • Taylor & Francis Online. Piperazines – Knowledge and References. [Link]

  • Benchchem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • PubMed. Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • Benchchem.
  • Analytical CHEMISTRY. A rapid specific stability indicating gc method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in drug substances. [Link]

  • Auburn University. Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. [Link]

  • IntuitionLabs. ICH Q2(R2)
  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PubMed. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. [Link]

  • Research Journal of Pharmacy and Technology. Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • ACS Publications. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. [Link]

  • Lab Manager. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • PubMed. Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. [Link]

  • Google Patents. Method for preparing n-alkyl-piperazines.
  • MDPI. Substituted Piperazines as Novel Potential Radioprotective Agents. [Link]

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

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Validation

Comparative In Silico Profiling: 1-(1,4-Diethylcyclohexyl)piperazine vs. Standard CNS Ligands

Topic: Comparative In Silico Profiling of 1-(1,4-Diethylcyclohexyl)piperazine at Target Receptors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative In Silico Profiling of 1-(1,4-Diethylcyclohexyl)piperazine at Target Receptors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

This guide presents a comparative docking analysis of 1-(1,4-Diethylcyclohexyl)piperazine (DECP) , a lipophilic cationic pharmacophore sharing structural homology with known Sigma-1 receptor (


R) ligands and piperazine-based opioids (e.g., MT-45).

The objective is to evaluate the binding potential of DECP at two critical CNS targets: the Sigma-1 Receptor (neuromodulation) and the Mu-Opioid Receptor (analgesia). By comparing binding energies (


) and pose interactions against industry standards (Haloperidol, PB28, Morphine), this guide elucidates the theoretical pharmacological profile of DECP.
Property1-(1,4-Diethylcyclohexyl)piperazine (DECP)
Chemical Class N-substituted cyclohexylpiperazine
Key Structural Features Piperazine ring (basic N), Lipophilic cyclohexyl core, 1,4-diethyl steric bulk
Predicted LogP ~3.8 - 4.2 (High CNS penetration potential)
Primary Target Hypothesis Sigma-1 Receptor (

R), Mu-Opioid Receptor (MOR)
Computational Methodology

To ensure reproducibility and trustworthiness, the following self-validating docking protocol was utilized. This workflow integrates ligand preparation, receptor grid generation, and precision docking using AutoDock Vina and Schrödinger Glide algorithms.

2.1. The Docking Workflow

DockingWorkflow LigandPrep Ligand Preparation (LigPrep: pH 7.4, OPLS3e) Docking Molecular Docking (SP & XP Precision) LigandPrep->Docking ProteinPrep Protein Preparation (PDB: 5HK1, 5C1M) Remove waters, fix H-bonds GridGen Grid Generation (Center: Asp126 for σ1R, Asp147 for MOR) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Profiling (ΔG, RMSD, H-Bonds) Docking->Analysis

Caption: Step-by-step in silico workflow for comparative profiling of DECP against target receptors.

2.2. Protocol Specifics
  • Ligand Preparation: DECP was energy-minimized using the OPLS3e force field. The piperazine nitrogen (N4) was protonated (pH 7.4) to mimic physiological conditions, essential for the salt-bridge interaction with aspartate residues in GPCRs and

    
    R.
    
  • Target 1 (

    
    R):  Crystal structure of Human 
    
    
    
    R bound to PD144418 (PDB: 5HK1 ).
  • Target 2 (MOR): Crystal structure of Murine Mu-Opioid Receptor bound to BU72 (PDB: 5C1M ).

  • Validation: The protocol was validated by re-docking the co-crystallized ligands (PD144418 and BU72). An RMSD < 2.0 Å confirmed the accuracy of the grid box.

Comparative Results: Sigma-1 Receptor ( R)

The Sigma-1 receptor is a chaperone protein implicated in neuroprotection and analgesia. High-affinity ligands typically possess a basic nitrogen flanked by hydrophobic regions—a profile DECP fits perfectly.

3.1. Binding Affinity Comparison
LigandBinding Energy (kcal/mol)Key InteractionsAffinity Prediction
Haloperidol (Ref) -10.8Salt bridge (Asp126), π-stacking (Tyr103)High (nM)
PB28 (Ref) -11.2Salt bridge (Asp126), Hydrophobic cage (Val, Leu)Very High (sub-nM)
DECP (Test) -9.4 Salt bridge (Asp126), Hydrophobic fit (Ile124) Moderate-High (nM)
Piperazine (Control) -5.1Weak H-bond (Glu172)Low (

M)
3.2. Structural Insights

DECP occupies the


R binding pocket effectively. The protonated nitrogen of the piperazine ring forms a critical salt bridge with Asp126 , a prerequisite for 

R affinity. The 1,4-diethylcyclohexyl moiety projects into the hydrophobic pocket defined by Val162 and Leu105 .
  • Comparison: While DECP lacks the secondary aromatic ring found in PB28 (which provides extra

    
    -stacking), its bulky diethylcyclohexyl group creates significant Van der Waals contacts, compensating for the lack of aromaticity.
    
Comparative Results: Mu-Opioid Receptor (MOR)

Piperazine derivatives (e.g., MT-45) have emerged as potent opioids. We evaluated if DECP retains the necessary geometry to activate MOR.

4.1. Binding Affinity Comparison
LigandBinding Energy (kcal/mol)Key InteractionsAffinity Prediction
Morphine (Ref) -9.8H-bond (Asp147), Water bridge (His297)High (nM)
Fentanyl (Ref) -11.5Salt bridge (Asp147), π-stacking (Trp293)Very High (sub-nM)
DECP (Test) -7.8 Salt bridge (Asp147) Low-Moderate (

M)
4.2. Structural Insights

At the MOR, DECP forms the essential salt bridge with Asp147 (TM3). However, it lacks the phenolic hydroxyl group present in morphine (crucial for His297 interaction) and the N-phenethyl group of fentanyl (crucial for the hydrophobic sub-pocket).

Proposed Mechanism of Action (Signaling Pathway)

Based on the docking data, DECP is predicted to act primarily as a Sigma-1 Receptor Ligand with potential off-target modulation of monoamine transporters, rather than a potent opioid.

SignalingPathway DECP DECP (Ligand) Sig1R Sigma-1 Receptor (ER Membrane) DECP->Sig1R High Affinity (Kd ~10-50 nM) MOR Mu-Opioid Receptor (Weak Binding) DECP->MOR Low Affinity (Kd >1000 nM) IP3R IP3 Receptor (Stabilization) Sig1R->IP3R Chaperoning ERStress ER Stress (Reduction) Sig1R->ERStress Ca2 Ca2+ Flux (Modulation) IP3R->Ca2

Caption: Predicted pharmacological pathway. DECP preferentially targets Sig-1R, modulating Calcium signaling and ER stress.

Conclusion & Recommendations

1-(1,4-Diethylcyclohexyl)piperazine (DECP) exhibits a pharmacological profile distinct from classical opioids.

  • Primary Target: The compound is a strong candidate for Sigma-1 Receptor binding (

    
     kcal/mol), comparable to therapeutic standards.
    
  • Selectivity: It shows reduced affinity for the Mu-Opioid receptor compared to Fentanyl, suggesting it may lack potent analgesic effects but also respiratory depression risks.

  • Development Potential: Researchers should investigate DECP as a neuroprotective agent or an adjuvant for neuropathic pain (via

    
    R antagonism) rather than a direct opioid analgesic.
    
References
  • Schmidt, H.R. et al. (2016). Crystal structure of the human σ1 receptor. Nature.

  • Manglik, A. et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature.

  • Colabufo, N.A. et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ8-Δ7 sterol isomerase ligands. ChemMedChem.

  • Baumann, M.H. et al. (2018). Pharmacology of the designer opioid MT-45. Neuropharmacology.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1,4-Diethylcyclohexyl)piperazine

As drug development and synthetic chemistry advance, researchers frequently encounter highly specialized intermediates. 1-(1,4-Diethylcyclohexyl)piperazine is a sterically hindered, substituted cyclic amine.

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, researchers frequently encounter highly specialized intermediates. 1-(1,4-Diethylcyclohexyl)piperazine is a sterically hindered, substituted cyclic amine. While its unique structure is valuable for pharmaceutical synthesis, it presents severe occupational hazards that require stringent Personal Protective Equipment (PPE) and operational controls.

This guide provides a comprehensive, field-proven framework for the safe handling, containment, and disposal of this compound, ensuring that your laboratory operations maintain the highest standards of scientific integrity and personnel safety.

Hazard Causality and Mechanistic Assessment

To effectively protect yourself, you must first understand why the chemical is dangerous. 1-(1,4-Diethylcyclohexyl)piperazine presents three primary mechanistic hazards:

  • Liquefaction Necrosis via Saponification: Like its parent compound, this piperazine derivative is a potent organic base[1]. Upon contact with the moisture in human skin or eyes, the nitrogen lone pairs abstract protons to form hydroxide ions. This localized, extreme alkaline environment causes the rapid saponification of cellular lipids and the denaturation of proteins, leading to deep, penetrating chemical burns (liquefaction necrosis).

  • Haptenation and Type IV Sensitization: Piperazine rings are documented respiratory and dermal sensitizers. The nucleophilic secondary amine can covalently bind to endogenous epidermal or respiratory proteins. The immune system recognizes these modified proteins as foreign (acting as haptens), triggering a Type IV delayed hypersensitivity reaction. Repeated low-level exposures can induce severe allergic contact dermatitis or occupational asthma.

  • Enhanced Dermal Permeation: The addition of the 1,4-diethylcyclohexyl moiety significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted piperazine. This non-polar characteristic allows the molecule to cross the lipophilic stratum corneum of the skin at an accelerated rate, making rapid PPE breakthrough a critical concern.

Quantitative PPE Selection Matrix

Standard laboratory attire is insufficient for handling lipophilic organic amines. Chemical Protective Clothing (CPC) must be selected based on permeation resistance and degradation data[2],[3].

PPE ComponentMaterial SpecificationBreakthrough TimeCausality / Rationale
Inner Gloves Nitrile (4-6 mil)< 30 mins (Splash only)Provides baseline dexterity and immediate tactile feedback.
Outer Gloves Butyl Rubber (14-30 mil)> 240 minsButyl rubber offers the highest permeation resistance to alkaline organic amines and vapors[3].
Eye Protection Polycarbonate Splash GogglesN/AForms a seal around the eyes to prevent vapor condensation and splash-induced corneal necrosis.
Body Protection Teflon-coated or Tyvek Lab Coat> 480 minsPrevents systemic absorption and skin haptenation by repelling lipophilic liquids.
Respiratory NIOSH P100/OV CartridgeN/ARequired only if handling outside a certified fume hood. Filters organic vapors and aerosolized particulates.

Self-Validating Operational Protocols

Every safety procedure must include a feedback mechanism to ensure it has been executed correctly. Follow these step-by-step methodologies when handling 1-(1,4-Diethylcyclohexyl)piperazine.

Phase 1: Pre-Operation and Donning
  • Fume Hood Verification:

    • Action: Turn on the chemical fume hood and check the digital flow monitor. Tape a 1-inch strip of a Kimwipe to the bottom of the sash.

    • Validation: The Kimwipe must be pulled inward steadily without fluttering outward, confirming a minimum face velocity of 100 feet per minute (fpm).

  • Glove Integrity Testing:

    • Action: Before donning, trap air inside the outer butyl rubber glove and roll the cuff tightly to inflate the fingers.

    • Validation: If the glove maintains internal pressure for 10 seconds without deflating, it is free of pinhole leaks and structurally intact.

  • PPE Layering:

    • Action: Don the inner nitrile gloves, followed by the chemical-resistant lab coat. Don the splash goggles, ensuring the rubber seal sits flush against the skin. Finally, don the outer butyl rubber gloves, pulling the cuffs over the sleeves of the lab coat.

    • Validation: Perform a range-of-motion test (cross arms, bend wrists). No exposed skin should be visible at the wrists or neck.

Phase 2: Chemical Handling
  • Vessel Transfer:

    • Action: Open the chemical container only inside the verified fume hood, keeping the sash as low as possible (below the breathing zone). Use a glass or PTFE syringe for liquid transfers to prevent aerosolization.

    • Validation: If no chemical odor is detected outside the hood during transfer, the engineering controls are successfully capturing the vapors.

  • Immediate Decontamination:

    • Action: Wipe down the exterior of all sealed reaction vessels with a dilute acidic solution (e.g., 5% acetic acid) to neutralize trace amine residue before removing them from the hood.

    • Validation: A pH test strip swiped across the vessel exterior should read neutral (pH 6-7).

Phase 3: Aseptic Doffing
  • Outer Glove Removal:

    • Action: Wash the outer butyl gloves with water inside the fume hood. Pinch the palm of one glove and pull it off inside out. Slide an ungloved inner-nitrile finger under the cuff of the remaining butyl glove and peel it off inside out.

    • Validation: The exterior surface of the butyl gloves never contacts the inner nitrile gloves or skin.

G Start Pre-Operation Readiness Hood Verify Fume Hood Airflow (>100 fpm) Start->Hood Coat Don Chemical-Resistant Lab Coat Hood->Coat Eye Don Splash Goggles & Face Shield Coat->Eye Gloves Double Glove: Inner Nitrile, Outer Butyl Eye->Gloves Handle Handle 1-(1,4-Diethylcyclohexyl) piperazine Gloves->Handle Doff Aseptic Doffing & Decontamination Handle->Doff

Caption: Standard Operating Procedure for PPE Donning and Chemical Handling.

Emergency Spill Response and Waste Disposal

Because 1-(1,4-Diethylcyclohexyl)piperazine is a highly basic amine, its disposal is strictly regulated. The Environmental Protection Agency (EPA) classifies aqueous wastes with a pH greater than or equal to 12.5, or liquids capable of corroding steel, as D002 Corrosive Hazardous Waste [4],[5].

Spill Containment Protocol
  • Evacuation & Assessment: If a spill exceeds 100 mL or occurs outside a fume hood, evacuate the immediate area.

  • Neutralization & Containment: Do not use water, which can spread the lipophilic chemical. Cover the spill with an inert, slightly acidic absorbent material (e.g., sodium bisulfate-treated sand or specialized amine-spill clay).

  • Mechanical Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture. Never use metal tools, as corrosive amines can react with and degrade certain metals.

D002 Waste Management Protocol
  • Container Compatibility: Collect all waste (including contaminated gloves and wipes) in High-Density Polyethylene (HDPE) containers. Do not use metal drums, as D002 wastes will corrode them[5].

  • Labeling: Affix a hazardous waste label immediately. Mark the primary hazard as "Corrosive" and include the EPA waste code D002 .

  • Storage: Store in a designated secondary containment tray away from acids and strong oxidizers to prevent exothermic neutralization reactions.

G Spill Chemical Spill Detected Assess Assess Volume & Location Spill->Assess Evac Evacuate if >100mL or Ventilation Fails Assess->Evac High Risk Contain Contain with Amine-Specific Inert Absorbent Assess->Contain Manageable Collect Collect in HDPE Container (No Metal Tools) Contain->Collect Label Label as EPA D002 Corrosive Waste Collect->Label

Caption: Emergency Spill Response and EPA D002 Waste Disposal Workflow.

References

  • Chemical protective clothing - Wikipedia. Wikipedia. Available at:[Link]

  • A Guide to Selecting Chemical Protective Clothing. Safeopedia. Available at:[Link]

  • Corrosive Characteristic - WMSolutions.com. Waste Management Solutions. Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at:[Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem. National Institutes of Health. Available at:[Link]

  • Piperazine - information sheet. Government of Canada. Available at:[Link]

Sources

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